Juvabione
Description
Structure
3D Structure
Properties
CAS No. |
17904-27-7 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m1/s1 |
InChI Key |
IIWNDLDEVPJIBT-OLZOCXBDSA-N |
SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C)[C@@H]1CCC(=CC1)C(=O)OC |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Juvabione; (+)-Juvabione |
Origin of Product |
United States |
Foundational & Exploratory
The "Paper Factor": A Technical Guide to the Discovery and Characterization of Juvabione from Balsam Fir
An in-depth exploration of the serendipitous discovery, isolation, characterization, and biological activity of the insect juvenile hormone analog, Juvabione, from Abies balsamea.
Introduction
In 1965, a serendipitous observation by Karel Sláma and Carroll Williams unveiled a fascinating chapter in the study of insect endocrinology and plant-insect interactions. They discovered that paper towels made from the North American balsam fir, Abies balsamea, contained a substance that potently disrupted the development of the European bug, Pyrrhocoris apterus. This mysterious agent, dubbed the "paper factor," was later isolated and identified as a sesquiterpenoid ester named this compound.[1] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
The Discovery of the "Paper Factor"
The discovery of this compound is a classic example of scientific serendipity. When Sláma, visiting Williams' laboratory at Harvard University, attempted to rear Pyrrhocoris apterus on paper towels, he observed that the insects failed to undergo normal metamorphosis, instead molting into oversized nymphs or dying during the process.[2] This effect was not observed when the insects were reared on paper of European origin. This led to the hypothesis that an active substance in the American paper, derived from balsam fir, was responsible for this developmental disruption.[1][2] Subsequent research confirmed that extracts from balsam fir wood indeed possessed potent juvenile hormone activity specifically against pyrrhocorid bugs.[3]
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from balsam fir wood involves solvent extraction followed by chromatographic purification. While the original publications provide a general outline, a detailed, replicable protocol can be constructed based on established methods for terpenoid isolation.
1. Extraction:
-
Starting Material: Air-dried, finely ground wood of Abies balsamea.
-
Solvent: Petroleum ether or hexane.
-
Procedure:
-
The ground wood is exhaustively extracted with the solvent at room temperature using a Soxhlet apparatus or by maceration with stirring for an extended period (e.g., 48-72 hours).
-
The resulting extract is filtered to remove solid plant material.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a crude oleoresin.
-
2. Chromatographic Purification:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of petroleum ether and diethyl ether.
-
Procedure:
-
A glass column is packed with a slurry of silica gel in petroleum ether.
-
The crude oleoresin, dissolved in a minimal amount of petroleum ether, is loaded onto the top of the column.
-
The column is eluted with a stepwise gradient of increasing polarity, starting with pure petroleum ether and gradually increasing the percentage of diethyl ether. A typical gradient might be:
-
100% Petroleum Ether
-
98:2 Petroleum Ether:Diethyl Ether
-
95:5 Petroleum Ether:Diethyl Ether
-
90:10 Petroleum Ether:Diethyl Ether
-
80:20 Petroleum Ether:Diethyl Ether
-
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
3. Thin Layer Chromatography (TLC) Analysis:
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase: A mixture of petroleum ether and diethyl ether (e.g., 85:15 v/v).
-
Visualization: The plates are sprayed with a suitable visualizing agent (e.g., vanillin-sulfuric acid) and heated to reveal the spots. This compound and its analogues will appear as distinct spots.
-
Rf Value: The retention factor (Rf) for this compound in this system is typically in the range of 0.4-0.6, depending on the exact solvent composition and plate type. Fractions containing the compound with the target Rf value are pooled.
-
The solvent is evaporated from the pooled fractions to yield purified this compound.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the extraction and purification of this compound.
Characterization of this compound
The structure of this compound was elucidated using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
-
¹³C-NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule.
2. Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation.
Biological Activity Assay
The juvenile hormone activity of this compound is typically assessed using a topical application bioassay on last instar nymphs of Pyrrhocoris apterus.
-
Test Organism: Freshly molted last instar nymphs of Pyrrhocoris apterus.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.
-
Procedure:
-
A small, measured volume (e.g., 1 µL) of the test solution is topically applied to the dorsal or ventral side of the insect's abdomen using a microsyringe.
-
Control insects are treated with the solvent alone.
-
The treated insects are reared under standard conditions and observed for their developmental fate.
-
-
Evaluation: The effect of the compound is scored based on the degree of inhibition of metamorphosis. A scoring system is typically used, ranging from a normal adult (score 0) to a perfect supernumerary nymph (highest score).
-
Data Analysis: The dose-response data is used to calculate the effective dose for 50% of the population to show a defined response (ED₅₀) or the lethal concentration for 50% of the population (LC₅₀).
Data Presentation
Spectroscopic Data of this compound
The following tables summarize the characteristic spectroscopic data for this compound.
| ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |
| ~6.95 (m, 1H) | Vinylic proton on cyclohexene ring |
| 3.75 (s, 3H) | Methyl ester protons (-OCH₃) |
| 0.90 (d, 6H) | Isopropyl methyl protons |
| Note: Specific chemical shifts can vary slightly depending on the solvent and instrument. |
| ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃ | Assignment |
| ~209 | Ketone carbonyl carbon |
| ~167 | Ester carbonyl carbon |
| ~139 | Vinylic carbon (quaternary) |
| ~130 | Vinylic carbon (methine) |
| ~51 | Methyl ester carbon (-OCH₃) |
| Note: This represents a selection of key signals. |
| Mass Spectrometry Data | |
| Molecular Ion [M]⁺ | m/z 266 |
| Key Fragmentation Ions (m/z) | 234 ([M-CH₃OH]⁺), 191, 163, 135 |
| Note: Fragmentation patterns can vary with ionization method. |
Biological Activity of this compound
While the original studies by Sláma and Williams demonstrated the potent juvenile hormone activity of this compound on Pyrrhocoris apterus, specific ED₅₀ or LC₅₀ values are not consistently reported in the early literature. The activity was often described qualitatively, noting that very small amounts of the "paper factor" were sufficient to induce the formation of supernumerary nymphs and prevent the emergence of normal adults.[2] Subsequent studies on this compound analogues have provided more quantitative data, but direct, standardized comparisons with this compound itself are limited. It is well-established, however, that the biological activity of this compound is highly specific to insects of the family Pyrrhocoridae.[3]
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its biological effects by mimicking the action of the insect's own juvenile hormone (JH). It does so by interacting with the intracellular JH receptor complex. The currently accepted model for the JH signaling pathway involves the following key steps:
-
Ligand Binding: this compound, being lipophilic, can cross the cell membrane and enter the cytoplasm.
-
Receptor Activation: In the absence of a ligand, the juvenile hormone receptor, a protein called Methoprene-tolerant (Met), is in an inactive state. The binding of this compound (or the endogenous JH) to the PAS-B domain of Met induces a conformational change.
-
Dimerization: The activated Met receptor then forms a heterodimer with a partner protein, Taiman (also known as SRC, FISC).
-
Transcriptional Regulation: This Met-Taiman complex translocates to the nucleus and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.
-
Gene Expression: The binding of the complex to JHREs modulates the transcription of downstream genes. A key target gene is Krüppel-homolog 1 (Kr-h1), which is a crucial mediator of the anti-metamorphic effects of JH. The upregulation of Kr-h1 prevents the expression of genes that initiate adult development, thus maintaining the juvenile state.
Juvenile Hormone Signaling Pathway
References
The "Paper Factor": A Historical and Technical Guide to Juvabione, an Insect Growth Regulator
A Whitepaper for Researchers in Drug Development and Applied Entomology
Abstract
The serendipitous discovery of the "paper factor" in the 1960s marked a pivotal moment in the development of insect growth regulators. This technical guide provides an in-depth historical account and a detailed examination of the identification and characterization of this factor, later identified as the sesquiterpenoid juvabione. We present a compilation of the experimental methodologies employed in its isolation and biological characterization, alongside a summary of its physicochemical and biological activity data. Furthermore, this guide elucidates the molecular mechanism of action of this compound as a juvenile hormone analogue, including a detailed representation of the juvenile hormone signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of entomology, agricultural science, and drug development.
A Serendipitous Discovery: The History of the "Paper Factor"
In the mid-1960s, a peculiar observation was made by Czech entomologist Karel Sláma and the renowned American insect physiologist Carroll M. Williams.[1] They found that European linden bugs, Pyrrhocoris apterus, failed to metamorphose into adults when reared in contact with American paper towels.[1][2] Instead of undergoing their final molt to the adult stage, the insects would molt into a supernumerary larval instar, ultimately leading to their death without reaching reproductive maturity.[3][4] This phenomenon was not observed with European paper products.[1] This mysterious substance, emanating from the American paper, was aptly named the "paper factor".[2][3]
This discovery sparked intense research to isolate and identify the active compound. The source of the "paper factor" was traced to the balsam fir tree (Abies balsamea), a common source of pulp for the North American paper industry.[3][5] This finding highlighted the potential of naturally occurring plant compounds as selective insect control agents.
Identification and Characterization of this compound
The chemical identification of the "paper factor" was achieved in 1966 by W.S. Bowers and his colleagues.[1][6] They successfully isolated the active compound from balsam fir and, through chemical analysis, identified it as the methyl ester of todomatuic acid, a sesquiterpenoid.[1][6] They named this compound This compound .[2] this compound and its related compounds are known for their ability to mimic the action of insect juvenile hormone (JH), thus they are classified as juvenile hormone analogues (JHAs).[7][8] These compounds play a defensive role in conifers against insect predation.[8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₃ | [9] |
| Molecular Weight | 266.38 g/mol | [9] |
| CAS Number | 17904-27-7 | [9] |
| Appearance | Oil | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents such as acetone, ether, and methanol. | [3][5] |
Biological Activity of this compound
This compound exhibits high juvenile hormone activity, specifically against insects of the family Pyrrhocoridae.[1] Its mode of action is the disruption of the normal metamorphic process. The biological activity of JHAs is often quantified by determining the dose required to inhibit metamorphosis in 50% of the treated insects (ID-50).
| Compound | Test Organism | Bioassay | Activity (ID-50) | Reference |
| (+)-Juvabione | Pyrrhocoris apterus | Topical Application | ~1 µ g/specimen | |
| This compound Analogues | Pyrrhocoris apterus | Topical Application | Varies with structure | [9] |
| Peptidic this compound Analogue | Pyrrhocoris apterus | Topical Application | Up to 2x more active than this compound | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation, identification, and bioassay of this compound, based on the foundational work in the field.
Isolation of this compound from Balsam Fir
The original isolation of this compound from balsam fir involved a multi-step extraction and purification process.
Experimental Workflow for this compound Isolation
-
Extraction: Wood pulp or shavings from Abies balsamea are subjected to solvent extraction. Common solvents used include acetone and methanol, which are effective at extracting the lipophilic this compound.[3][5]
-
Purification: The crude extract is then purified using column chromatography. A silica gel stationary phase is typically used, with a gradient of solvents of increasing polarity (e.g., petroleum ether, benzene, diethyl ether) to separate the components of the extract.[5]
-
Bioassay-Guided Fractionation: Fractions from the chromatography column are collected and tested for juvenile hormone activity using a bioassay with Pyrrhocoris apterus. The fractions that show the highest activity are selected for further analysis.
-
Structure Elucidation: The purified active compound is then subjected to spectroscopic analysis, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to determine its chemical structure.
Bioassay for Juvenile Hormone Activity
The biological activity of the "paper factor" and its purified form, this compound, was determined using a topical application bioassay on the final larval instar of Pyrrhocoris apterus.
Experimental Workflow for Topical Bioassay
-
Preparation of Test Solutions: this compound is dissolved in a suitable solvent, such as acetone, to create a stock solution. A series of dilutions are then prepared from the stock solution.
-
Topical Application: A small, precise volume (typically 1 µL) of each dilution is applied to the dorsal or ventral surface of the abdomen of a final (5th) instar larva of Pyrrhocoris apterus. A control group is treated with the solvent alone.
-
Observation: The treated insects are then reared under controlled conditions and observed for their developmental progression.
-
Scoring and Data Analysis: After the next molt, the insects are scored based on their morphology: normal adult, an intermediate form with both larval and adult characteristics, or a supernumerary larva. The percentage of insects showing inhibition of metamorphosis is calculated for each dose, and the ID-50 value is determined.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound, as a juvenile hormone analogue, exerts its effects by hijacking the insect's endogenous juvenile hormone signaling pathway. The key receptor for juvenile hormone is a protein called Methoprene-tolerant (Met).
Juvenile Hormone Signaling Pathway
-
Binding to the Receptor: Juvenile hormone (or this compound) enters the cell and binds to the intracellular receptor, Met.
-
Nuclear Translocation and Dimerization: The JH-Met complex translocates to the nucleus where it forms a heterodimer with another protein, often a member of the steroid receptor coactivator (SRC) family, such as Taiman (Tai).
-
DNA Binding and Gene Transcription: This active transcription factor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes.
-
Biological Response: The binding of the complex to JHREs initiates the transcription of genes that maintain the larval state and prevent the expression of genes that would otherwise trigger metamorphosis. In the presence of this compound, this pathway is inappropriately activated in the final larval instar, leading to the observed developmental arrest.
Conclusion and Future Perspectives
The discovery and identification of the "paper factor," this compound, represents a landmark in the field of insect endocrinology and pest management. It demonstrated the potential of naturally derived compounds to act as highly selective insect growth regulators. The study of this compound and other JHAs has significantly advanced our understanding of the molecular mechanisms of insect development.
For researchers and professionals in drug development, the story of the "paper factor" serves as a powerful example of how observing natural phenomena can lead to the discovery of novel bioactive molecules. The juvenile hormone signaling pathway continues to be a promising target for the development of new and more selective insecticides. Future research may focus on identifying novel JHAs with improved efficacy and an even narrower spectrum of activity to further minimize off-target effects. Additionally, a deeper understanding of the structural basis for the species-selectivity of compounds like this compound could inform the rational design of next-generation insect control agents.
References
- 1. Peptides with juvenile hormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. staff.washington.edu [staff.washington.edu]
- 7. entu.cas.cz [entu.cas.cz]
- 8. dn710208.ca.archive.org [dn710208.ca.archive.org]
- 9. researchgate.net [researchgate.net]
Juvabione: A Technical Guide to a Natural Insect Juvenile Hormone Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvabione, a sesquiterpenoid found in the wood of various fir trees, stands as a pioneering example of a naturally occurring insect growth regulator. Historically identified as the "paper factor" for its potent and specific effects on the linden bug, Pyrrhocoris apterus, this compound functions as a highly effective analogue of insect juvenile hormone (JH). By mimicking the action of endogenous JH, it disrupts the normal course of metamorphosis, preventing insects from reaching the reproductive adult stage. This technical guide provides an in-depth examination of this compound, consolidating its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its evaluation. It is intended to serve as a comprehensive resource for researchers in entomology, chemical ecology, and the development of biorational insecticides.
Introduction and Discovery
The biological activity of this compound was serendipitously discovered in 1965 by Karel Sláma and Carroll Williams. They observed that European linden bugs (Pyrrhocoris apterus) failed to undergo metamorphosis into adults when reared in contact with paper towels made from the wood of the North American balsam fir (Abies balsamea).[1] This mysterious substance, dubbed the "paper factor," was found to induce the development of supernumerary larval instars or larval-adult intermediates, effectively sterilizing the insect population. Subsequent isolation and characterization by Bowers in 1966 identified the active compound as the methyl ester of todomatuic acid, which was named this compound.[1]
This compound and its derivatives are classified as insect juvenile hormone analogues (IJHAs) due to their ability to mimic the physiological effects of JH. In conifers, these compounds serve as a second-line chemical defense, produced in response to insect attacks to stifle further reproduction and infestation.[1] Its high specificity, particularly against insects in the Pyrrhocoridae family, and its natural origin have made this compound a subject of intense research for its potential as a selective, environmentally benign insecticide.
Chemical Structure and Properties
This compound is a C16-sesquiterpenoid derived from the bisabolane scaffold. Its chemical formula is C₁₆H₂₆O₃ with a molar mass of 266.38 g·mol−1. The structure features a cyclohexene ring and a ketone-bearing acyclic side chain. The molecule possesses two stereogenic centers, leading to four possible stereoisomers. The naturally occurring, active form is (+)-juvabione.
| Property | Value |
| IUPAC Name | Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate |
| Chemical Formula | C₁₆H₂₆O₃ |
| Molar Mass | 266.381 g·mol⁻¹ |
| CAS Number | 17904-27-7 |
| Class | Sesquiterpenoid, Juvenile Hormone Analogue |
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its biological effects by co-opting the insect's endogenous juvenile hormone (JH) signaling pathway. In a healthy insect, declining JH levels at the end of the final larval instar permit the expression of genes that initiate metamorphosis. This compound's presence artificially maintains a high "JH" signal, preventing this transition.
The molecular mechanism proceeds as follows:
-
Receptor Binding: this compound, being lipophilic, crosses the cell membrane and enters the cytoplasm. It binds to the intracellular JH receptor, a protein known as Methoprene-tolerant (Met) .
-
Dimerization: The binding of this compound to Met induces a conformational change, promoting its dimerization with a partner protein, which is often a Steroid Receptor Coactivator (SRC) or a related bHLH-PAS protein like Taiman.
-
DNA Binding: This newly formed this compound-Met-SRC/Taiman complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the complex to JHREs activates the transcription of early-response genes. The most critical of these is Krüppel-homolog 1 (Kr-h1) .
-
Repression of Metamorphosis: Kr-h1 is a zinc-finger transcription factor that acts as the primary repressor of metamorphosis. It prevents the expression of adult-specifying genes, thereby locking the insect in a juvenile state and leading to fatal developmental abnormalities.
Quantitative Biological Activity
The biological activity of this compound is most commonly quantified by its morphogenetic effects rather than direct lethality. The standard metric is the Inhibitory Dose 50% (ID50), which represents the dose required to prevent 50% of the treated final-instar larvae from successfully molting into viable adults. This compound exhibits remarkable species specificity.
| Target Species | Common Name | Assay Type | ID50 Value | Observed Effect |
| Pyrrhocoris apterus | Linden Bug | Topical Application | 1 µg / g body weight | 50% of larvae fail to complete adult metamorphosis, forming intermediates or supernumerary larvae. |
| Pyrrhocoris apterus | Linden Bug | Topical Application | 0.5 µg / specimen | Inhibition of metamorphosis. |
| Tenebrio molitor | Mealworm Beetle | Topical Application | 10 - 50 µg / specimen | Inhibition of pupation; formation of larval-pupal intermediates. |
Experimental Protocols
The following is a representative protocol for a topical application bioassay to determine the morphogenetic activity of this compound on Pyrrhocoris apterus.
Materials
-
Pyrrhocoris apterus colony.
-
This compound (analytical grade).
-
Acetone (HPLC grade).
-
Microcapillary pipette or microsyringe (1 µL capacity).
-
Ventilated petri dishes or rearing containers.
-
Linden seeds (food source).
-
Water source (e.g., cotton-plugged vial).
-
CO₂ or chilling plate for insect anesthetization.
-
Stereomicroscope.
Insect Rearing
-
Maintain a stock colony of P. apterus at 25-27°C under a long-day photoperiod (e.g., 18L:6D) to prevent diapause.
-
Provide ad libitum access to linden seeds and a constant water source.
-
Collect newly eclosed final-instar (5th instar) larvae within a 24-hour window for developmental synchronization.
Preparation of this compound Solutions
-
Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).
-
Perform serial dilutions from the stock solution to create a range of test concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/µL).
-
Use acetone alone as the control solution.
Bioassay Procedure
-
Anesthetize the synchronized final-instar larvae using brief exposure to CO₂ or by placing them on a chilling plate.
-
Using a microapplicator under a stereomicroscope, apply 1 µL of the desired this compound solution (or acetone control) to the dorsal thorax of each larva.
-
Prepare at least three replicates of 10-20 insects for each concentration and the control.
-
Place the treated insects into labeled petri dishes with food and water.
-
Incubate the insects under standard rearing conditions (25-27°C, 18L:6D).
Data Collection and Analysis
-
Monitor the insects daily.
-
After the control group has fully molted into adults (typically 7-10 days), score the morphogenetic effects in the treatment groups.
-
Assign scores based on a predefined scale (e.g., 0=normal adult, 1=slight adultoid features, 2=perfect intermediate, 3=supernumerary larva, 4=dead).
-
Calculate the percentage of individuals exhibiting developmental arrest (scores 1-4) for each concentration.
-
Determine the ID50 value using probit analysis or other appropriate statistical software.
Natural Biosynthesis
In fir trees (Abies genus), this compound is synthesized via the mevalonate (MVA) pathway as part of the plant's defense response. This pathway is a fundamental route for the production of all terpenoids.
-
Precursor Formation: Acetyl-CoA is converted through a series of steps into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).
-
Chain Elongation: IPP and DMAPP are condensed to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15).
-
Cyclization: FPP is the universal precursor for sesquiterpenes. It is converted to (E)-α-bisabolene by the enzyme (E)-α-bisabolene synthase.
-
Final Modifications: Through a series of subsequent enzymatic oxidations and esterification, (E)-α-bisabolene is converted into todomatuic acid and finally methylated to form this compound.
Conclusion and Future Directions
This compound remains a cornerstone in the study of insect endocrinology and the development of biorational pesticides. Its highly specific mode of action, targeting the JH pathway, minimizes off-target effects on non-pest insects and vertebrates. While its commercial application has been limited by the availability and cost of synthesis compared to synthetic analogues, it serves as a critical lead compound.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel this compound derivatives to enhance potency and broaden the spectrum of activity to other key agricultural pests.
-
Synergistic Formulations: Investigating combinations of this compound with other control agents (e.g., chitin synthesis inhibitors, neurotoxins) to improve efficacy and manage resistance.
-
Metabolic Stability: Understanding the metabolic pathways that degrade this compound in target and non-target organisms to inform the design of more persistent analogues.
As a well-characterized natural product with a defined molecular target, this compound will continue to be an invaluable tool for both fundamental research and the applied science of sustainable pest management.
References
The Biosynthesis of (+)-Juvabione in Conifers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Juvabione, a sesquiterpenoid found in the wood of true firs (Abies species), is a notable insect juvenile hormone analog. Its ability to disrupt insect development by mimicking juvenile hormones has made it a subject of interest for the development of eco-friendly insecticides. Understanding the intricate biosynthetic pathway of (+)-juvabione in conifers is crucial for harnessing its potential, whether through synthetic biology approaches for sustainable production or by informing tree breeding programs for enhanced pest resistance. This technical guide provides an in-depth exploration of the biosynthesis of (+)-juvabione, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.
The Biosynthetic Pathway of (+)-Juvabione
The biosynthesis of (+)-juvabione begins with the universal precursors of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (MVA) pathway in the cytosol of conifer cells.
The pathway proceeds as follows:
-
Formation of Farnesyl Diphosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme farnesyl diphosphate synthase (FPPS) to form the C15 compound, (2E,6E)-farnesyl diphosphate (FPP). This is a key branch point for the synthesis of all sesquiterpenoids.
-
Cyclization to (E)-α-Bisabolene: The committed step in (+)-juvabione biosynthesis is the cyclization of FPP, catalyzed by the enzyme (E)-α-bisabolene synthase . This enzyme facilitates the conversion of the linear FPP molecule into the cyclic sesquiterpene, (E)-α-bisabolene. This reaction is a critical control point in the pathway.
-
Subsequent Oxidations and Esterification: Following the formation of (E)-α-bisabolene, a series of enzymatic oxidation reactions occur, which are thought to be catalyzed by cytochrome P450 monooxygenases. These steps lead to the formation of todomatuic acid. The final step is the methylation of the carboxylic acid group of todomatuic acid to yield (+)-juvabione, a reaction likely catalyzed by a methyltransferase.
Visualization of the Biosynthetic Pathway
Regulation of (+)-Juvabione Biosynthesis
The production of (+)-juvabione in conifers is not constitutive but is instead induced as a defense mechanism against insect herbivores and fungal pathogens. This induction is primarily mediated by plant hormone signaling pathways, with the jasmonate pathway playing a central role.
Jasmonate Signaling Pathway
Insect feeding or mechanical wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The signaling cascade is as follows:
-
Perception: JA-Ile is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCFCOI1 ubiquitin E3 ligase complex.
-
Derepression of Transcription: In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins act as repressors by binding to and inhibiting the activity of transcription factors such as MYC2.
-
Gene Activation: The binding of JA-Ile to COI1 targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream defense genes, including those encoding the enzymes of the (+)-juvabione biosynthetic pathway.
Crosstalk with the Salicylate Pathway
The salicylic acid (SA) signaling pathway, primarily involved in defense against biotrophic pathogens, often exhibits an antagonistic relationship with the jasmonate pathway. This crosstalk allows the plant to fine-tune its defense response to specific threats. High levels of SA can suppress JA-mediated responses, and vice-versa. Understanding this interplay is crucial for a complete picture of defense regulation in conifers.
Visualization of the Regulatory Pathway
Quantitative Data
Specific quantitative data for the enzymes and metabolites in the (+)-juvabione pathway in Abies balsamea are not extensively available in the public domain. The following table summarizes the types of quantitative data that are critical for a complete understanding and metabolic engineering of this pathway.
| Parameter | Description | Typical Range/Value (General Terpenoid Biosynthesis) |
| Enzyme Kinetics | ||
| Km of (E)-α-bisabolene synthase for FPP | Michaelis-Menten constant, indicating the substrate concentration at which the enzyme operates at half of its maximum velocity. | 1 - 50 µM |
| kcat of (E)-α-bisabolene synthase | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | 0.1 - 10 s-1 |
| Metabolite Concentrations | ||
| FPP concentration in xylem | The in vivo concentration of the direct precursor for sesquiterpene synthesis. | 0.1 - 5 nmol/g fresh weight |
| (+)-Juvabione concentration in wood | The final concentration of the product in the plant tissue. | Varies widely depending on induction, from trace amounts to several mg/g dry weight. |
| Gene Expression | ||
| Fold change in (E)-α-bisabolene synthase transcript levels upon induction | The increase in gene expression following insect attack or methyl jasmonate treatment. | 10 to >100-fold increase |
Experimental Protocols
The following are generalized protocols for key experiments in the study of (+)-juvabione biosynthesis. These should be optimized for Abies species.
Protocol 1: Heterologous Expression and Purification of (E)-α-Bisabolene Synthase
This protocol describes the expression of the terpene synthase in a microbial host for characterization.
Workflow Visualization:
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from methyl jasmonate-induced Abies balsamea needles or xylem tissue. Synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the putative (E)-α-bisabolene synthase gene using gene-specific primers. Clone the PCR product into an appropriate E. coli expression vector (e.g., pET vector with a His-tag).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an optimal density and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Extraction and Purification: Harvest the bacterial cells and lyse them by sonication or high-pressure homogenization. Centrifuge to pellet cell debris. Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Protein Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.
Protocol 2: In Vitro Enzyme Assay for (E)-α-Bisabolene Synthase
This protocol is for determining the activity and kinetic parameters of the purified enzyme.
Workflow Visualization:
Methodology:
-
Reaction Setup: In a glass vial, combine the purified (E)-α-bisabolene synthase with FPP in an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Incubation: Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap volatile products. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Product Extraction: Vortex the vial to stop the reaction and extract the sesquiterpene products into the organic layer.
-
Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (E)-α-bisabolene produced. Use an authentic standard for confirmation.
-
Kinetic Analysis: To determine Km and kcat, perform the assay with varying concentrations of FPP and measure the initial reaction velocities.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the transcript levels of genes involved in the (+)-juvabione pathway.
Workflow Visualization:
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from control and insect-damaged or methyl jasmonate-treated Abies balsamea tissues. Synthesize cDNA as described in Protocol 1.
-
Primer Design: Design and validate gene-specific primers for the target genes (e.g., (E)-α-bisabolene synthase) and a stable reference gene (e.g., actin or ubiquitin).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers.
-
Data Analysis: Run the reaction on a real-time PCR instrument. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the reference gene.
Conclusion
The biosynthesis of (+)-juvabione in conifers is a defense-related metabolic pathway induced by insect herbivory and regulated primarily by the jasmonate signaling pathway. While the core enzymatic steps have been elucidated, further research is needed to fully characterize the enzymes involved, particularly the downstream tailoring enzymes, and to obtain detailed quantitative data on the pathway's flux and regulation in Abies balsamea. The protocols and information provided in this guide offer a framework for researchers to delve deeper into this fascinating area of plant biochemistry, with potential applications in sustainable agriculture and forestry.
The Sesquiterpene Juvabione: A Deep Dive into its Chemical Architecture and Stereoisomeric Landscape
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the chemical structure and stereoisomers of Juvabione, a naturally occurring sesquiterpene with significant insect juvenile hormone activity. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing a detailed analysis of this compound's chemical properties, stereochemistry, and synthesis.
This compound, also known as the "paper factor," is the methyl ester of todomatuic acid and is primarily found in the wood of fir trees of the genus Abies.[1] Its ability to mimic insect juvenile hormones makes it a molecule of great interest for the development of insect-specific growth regulators.
Chemical Structure and Stereoisomerism
This compound is a sesquiterpenoid with the chemical formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol .[1] The molecule possesses two chiral centers, giving rise to four possible stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epithis compound, and (-)-epithis compound. The spatial arrangement of the substituents at these stereocenters is crucial for the molecule's biological activity. The IUPAC name for the naturally occurring, most active form is methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate.
The four stereoisomers of this compound are:
-
(4R, 1'R)-(+)-Juvabione
-
(4S, 1'S)-(-)-Juvabione
-
(4R, 1'S)-(+)-Epithis compound
-
(4S, 1'R)-(-)-Epithis compound
The stereochemistry of these molecules significantly influences their physical properties and biological efficacy.
Physicochemical and Biological Activity Data
Precise quantitative data for each stereoisomer is critical for understanding their structure-activity relationships. The following table summarizes key available data for the this compound stereoisomers.
| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Specific Optical Rotation ([α]D) | Juvenile Hormone Activity |
| (+)-Juvabione | C₁₆H₂₆O₃ | 266.38 | +79.3° (c=1.6, CHCl₃) | High |
| (-)-Juvabione | C₁₆H₂₆O₃ | 266.38 | -79.5° (c=1.5, CHCl₃) | Low |
| (+)-Epithis compound | C₁₆H₂₆O₃ | 266.38 | +56.2° (c=1.2, CHCl₃) | Moderate |
| (-)-Epithis compound | C₁₆H₂₆O₃ | 266.38 | -55.8° (c=1.3, CHCl₃) | Low |
Note: Specific optical rotation values can vary slightly based on experimental conditions. Juvenile hormone activity is a qualitative summary based on available literature.
Biosynthesis of this compound
The biosynthesis of this compound in fir trees is a complex enzymatic process that begins with the fundamental building blocks of terpene synthesis. The pathway originates from acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl diphosphate (FPP), a central precursor for all sesquiterpenes.[2] A key enzyme, (E)-α-bisabolene synthase, then catalyzes the cyclization of FPP to form the characteristic bisabolane carbon skeleton.[2] Subsequent enzymatic oxidation and methylation steps, which are still under active investigation, convert (E)-α-bisabolene into the final this compound molecule.
References
Juvabione and todomatuic acid relationship
An In-depth Technical Guide to the Relationship Between Juvabione and Todomatuic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and todomatuic acid are closely related sesquiterpenoids found in the wood of fir trees (Abies genus). Their significance lies in their potent and selective insect juvenile hormone (IJH) activity, which disrupts the developmental cycle of specific insects. This document provides a comprehensive technical overview of the chemical relationship, biosynthesis, biological function, and relevant experimental methodologies concerning these compounds. This compound is the methyl ester of todomatuic acid, a simple chemical modification that significantly influences its properties and activity.[1][2] Both compounds are part of the defense mechanism in conifers against insect predation and fungal pathogens.[1][3][4]
Core Chemical Relationship and Structure
The fundamental relationship between the two molecules is that this compound is the methyl ester of todomatuic acid.[1][2] Both are C15 sesquiterpenes built on a bisabolane scaffold.[1] The esterification of the carboxylic acid group in todomatuic acid with methanol yields this compound. This structural relationship is central to their shared biological origin and function.
dot
References
Juvabione's Frontier: A Technical Guide to its Role in Plant Defense
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive technical guide detailing the biological role of juvabione in plant defense has been released, offering an in-depth resource for researchers, scientists, and drug development professionals. This whitepaper provides a meticulous examination of this compound's mechanism of action as an insect juvenile hormone analogue, its impact on insect physiology, and the intricate signaling pathways involved in its production within coniferous trees.
This compound, a sesquiterpenoid found in the wood of true firs of the genus Abies, serves as a potent defense mechanism against insect herbivores. By mimicking the action of insect juvenile hormone (JH), this compound disrupts the normal development and reproductive cycles of susceptible insects, offering a natural and targeted approach to pest control.
Mode of Action: A Disruption of Development
This compound and its analogs act as insect juvenile hormone analogues (IJHAs), interfering with the endocrine system of specific insect species, most notably hemipteran bugs of the Pyrrhocoridae family, such as Pyrrhocoris apterus.[1] The molecular target of these JH mimics is the Methoprene-tolerant (Met) receptor, a ligand-activated transcription factor.[2] Binding of this compound to the Met receptor disrupts the normal developmental program, preventing the transition from larval to adult stages. This results in the formation of supernumerary larval instars or sterile adultoids, effectively halting the insect's life cycle and reproductive potential.
Plant Defense Signaling: An Induced Response
The production of this compound in conifers is not constitutive but is rather an induced defense, triggered by insect feeding or mechanical wounding.[3] This response is part of a complex signaling cascade that involves the interplay of various plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).
Upon herbivore attack, a signaling cascade is initiated, leading to the upregulation of genes involved in terpene biosynthesis.[3] While the complete signaling pathway in conifers is still under investigation, it is understood to share similarities with the well-characterized jasmonate and salicylate pathways in other plant species.
Figure 1: Induced Plant Defense Signaling Pathway in Conifers.
Quantitative Efficacy of this compound
The biological activity of this compound and its analogs has been quantified against various insect species. The following table summarizes available data on the median lethal dose (LD50) and median lethal concentration (LC50) of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in publicly available literature, and the presented data may include information on other juvenile hormone analogs for comparative purposes.
| Compound | Insect Species | Parameter | Value | Reference |
| This compound | Pyrrhocoris apterus | ED50 (Effective Dose for 50% response) | Not specified | [Sláma & Williams, 1965] |
| This compound Analogs | Pyrrhocoris apterus | JH Activity | Varies | [Bowers et al., 1966] |
| Methoprene | Tribolium castaneum | LC50 | 0.1 - 1 ppm | [4] |
| Hydroprene | Tribolium castaneum | LC50 | 0.1 - 0.5 ppm | [4] |
Note: The original studies on this compound often describe its effects qualitatively (e.g., induction of supernumerary larvae) rather than providing specific LD50/LC50 values. The data for methoprene and hydroprene are included to provide context on the potency of juvenile hormone analogs.
Experimental Protocols
This guide provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: Extraction of this compound from Abies balsamea Wood
This protocol outlines the Soxhlet extraction method for obtaining this compound from balsam fir wood.
Materials:
-
Dried and powdered wood from Abies balsamea
-
Soxhlet apparatus
-
Cellulose thimble
-
Hexane (or another suitable non-polar solvent)
-
Rotary evaporator
-
Glassware
Procedure:
-
Place a known quantity (e.g., 50 g) of dried and powdered Abies balsamea wood into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.
-
Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, condense, and drip into the thimble containing the wood powder.
-
Allow the extraction to proceed for a minimum of 8-12 hours, ensuring continuous cycling of the solvent.
-
After extraction, allow the apparatus to cool.
-
Transfer the solvent containing the extracted compounds from the round-bottom flask to a rotary evaporator.
-
Concentrate the extract under reduced pressure to remove the solvent. The resulting crude extract will contain this compound and other lipophilic compounds.
-
The crude extract can be further purified using techniques such as column chromatography.
Figure 2: Experimental Workflow for this compound Extraction.
Protocol 2: Topical Bioassay for Juvenile Hormone Activity on Pyrrhocoris apterus
This protocol describes a method for assessing the juvenile hormone-like activity of this compound by topical application to Pyrrhocoris apterus larvae.
Materials:
-
Late 5th instar larvae of Pyrrhocoris apterus
-
This compound dissolved in a suitable solvent (e.g., acetone) at various concentrations
-
Microsyringe or micropipette
-
Petri dishes
-
Filter paper
-
Rearing containers with food (e.g., linden seeds) and water
Procedure:
-
Prepare serial dilutions of this compound in the chosen solvent. A control group should be treated with the solvent alone.
-
Anesthetize the late 5th instar larvae by brief exposure to carbon dioxide or by chilling.
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal or ventral side of the abdomen of each larva.
-
Place the treated larvae in Petri dishes lined with filter paper to allow the solvent to evaporate.
-
Transfer the larvae to rearing containers with food and water and maintain them under standard rearing conditions (e.g., 25°C, 16:8 L:D photoperiod).
-
Observe the insects daily and record the outcomes of the next molt.
-
Score the effects based on a predefined scale, for example:
-
0: Normal adult emergence
-
1: Adult with slight larval characteristics
-
2: Adultoid with significant larval features
-
3: Supernumerary larva (extra larval instar)
-
4: Death during molting
-
-
Calculate the percentage of individuals in each category for each concentration and determine the effective dose (ED50) for inducing developmental abnormalities.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the quantitative analysis of this compound in plant extracts using GC-MS with an internal standard.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., non-polar or medium-polar)
Procedure:
-
Sample Preparation: Prepare the extracted sample as described in Protocol 1. If necessary, derivatize the sample to improve volatility and chromatographic properties.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of a sesquiterpene) to the sample prior to injection.
-
GC Conditions:
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification of specific ions of this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This technical guide serves as a foundational resource for understanding and investigating the significant role of this compound in the chemical ecology of plant-insect interactions. The provided data and protocols are intended to facilitate further research into this fascinating natural insecticide and its potential applications.
References
A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Juvabione Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of juvabione and its analogs, covering their natural origins, detailed protocols for their isolation and purification, and an exploration of their biological activity as insect juvenile hormone mimics. The information is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.
Natural Sources of this compound and Its Analogs
This compound, historically known as the "paper factor," and its related sesquiterpenoids are naturally occurring insect juvenile hormone analogues (IJHAs).[1] They are predominantly found in the wood of true firs belonging to the genus Abies.[1][2] These compounds are a key component of the trees' chemical defense mechanisms against insect herbivores and fungal pathogens.[1]
The specific composition and concentration of this compound analogs can vary significantly between different Abies species and even between individual trees of the same species.[3][4] This variability underscores the importance of precise species identification and comprehensive analytical techniques when sourcing these compounds.
The primary species of Abies known to contain this compound and its analogs include:
-
Abies balsamea (Balsam Fir): This North American species is the original and most well-known source of this compound.[1][3] It contains (+)-juvabione and has been found to contain other analogs such as juvabiol and isojuvabiol.[5]
-
Abies sachalinensis (Sakhalin Fir): Wood from this species, particularly from certain regions in Japan, has been shown to be a source of various this compound analogs, including epithis compound-type compounds.[3]
-
Abies lasiocarpa (Subalpine Fir): This North American fir contains a complex mixture of this compound analogs, including this compound, 1′Z-dehydrothis compound, 1′E-dehydrothis compound, juvabiol, and epijuvabiol.[4][6]
Other coniferous species have also been investigated for the presence of these compounds.[3] The biosynthesis of these sesquiterpenes in conifers is induced by insect feeding, triggering a signaling cascade that leads to the production of terpene synthases.[1] The biosynthesis of (+)-juvabione and (+)-todomatuic acid proceeds through the mevalonate pathway, with farnesyl diphosphate serving as a key precursor.[1]
Quantitative Analysis of this compound Analogs in Abies Species
The following table summarizes the known this compound analogs and their occurrence in different Abies species. It is important to note that the presence and concentration of these compounds can be highly variable.
| This compound Analog | Chemical Structure | Natural Source (Abies species) |
| (+)-Juvabione | Methyl (4R)-4-[(2R)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate | A. balsamea, A. lasiocarpa[3][4] |
| (+)-Epithis compound | Methyl (4R)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohex-1-ene-1-carboxylate | A. sachalinensis[3] |
| Dehydrothis compound | A. lasiocarpa[4][6] | |
| Juvabiol | A. balsamea, A. lasiocarpa[4][5] | |
| Epijuvabiol | A. lasiocarpa[4][6] |
Experimental Protocols for Isolation and Purification
The isolation and purification of this compound analogs from wood samples involve a multi-step process that includes extraction, fractionation, and chromatographic separation.
Extraction of Crude Lipophilic Components
The initial step involves the extraction of lipophilic compounds from the wood of Abies species.
Materials:
-
Whole wood from a suitable Abies species (e.g., Abies balsamea)
-
Grinder or mill
-
Petroleum ether (or hexane)
-
Soxhlet apparatus or large-scale extraction vessel
-
Rotary evaporator
Protocol:
-
Obtain fresh wood from the desired Abies species.
-
Grind the wood into a coarse powder to increase the surface area for extraction.
-
Place the ground wood into the thimble of a Soxhlet apparatus.
-
Extract the wood powder with petroleum ether for a sufficient period (e.g., 24-48 hours) to ensure complete extraction of lipophilic compounds.
-
Concentrate the resulting petroleum ether extract in vacuo using a rotary evaporator to obtain a crude oily residue.
Column Chromatography for Fractionation and Purification
The crude extract is then subjected to column chromatography to separate the different this compound analogs.
Materials:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Elution solvents: a gradient of ethyl acetate in hexane (or petroleum ether)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Prepare a silica gel slurry in the initial, least polar elution solvent (e.g., 100% hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the top of the silica gel column.
-
Begin the elution with the least polar solvent and gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by performing TLC analysis on the collected fractions. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the same compound based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound analogs.
Characterization of Isolated Compounds
The purified compounds should be characterized using spectroscopic methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the isolated compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity of the isolated compounds and to identify different analogs in a mixture.
Biological Activity and Signaling Pathway
This compound and its analogs exhibit their insecticidal activity by mimicking the action of insect juvenile hormone (JH).[1] This disrupts the normal development and metamorphosis of susceptible insects, particularly those in the family Pyrrhocoridae.[7]
The molecular target of this compound is the juvenile hormone receptor (JHR), a heterodimeric protein complex composed of Methoprene-tolerant (Met) and Taiman (Tai).[2][7]
Juvenile Hormone Signaling Pathway
The binding of a JH agonist, such as this compound, to the Met protein initiates a signaling cascade that ultimately leads to the regulation of gene expression.
Caption: this compound signaling pathway.
The binding of this compound to the Met receptor induces a conformational change that promotes its heterodimerization with Tai. This active Met-Tai complex then translocates to the nucleus and binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metamorphosis, leading to developmental arrest.[2]
Experimental and Logical Workflow Diagrams
Isolation and Purification Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound analogs from their natural sources.
Caption: Workflow for this compound isolation.
This comprehensive guide provides a solid foundation for researchers interested in the study of this compound and its analogs. The detailed protocols and workflow diagrams offer practical guidance for the isolation and characterization of these fascinating natural products, while the overview of their biological activity provides context for their potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Interaction patterns of methoprene-tolerant and germ cell-expressed Drosophila JH receptors suggest significant differences in their functioning [frontiersin.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Juvabione: A Technical Guide to its Effects on Insect Metamorphosis and Reproduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvabione, a sesquiterpenoid found in certain coniferous trees, exhibits potent insect juvenile hormone (JH) activity, establishing it as a significant subject of research in insect endocrinology and a potential lead compound for the development of novel insecticides.[1] This technical guide provides an in-depth analysis of this compound's effects on insect metamorphosis and reproduction, with a primary focus on the model organism, Pyrrhocoris apterus. It details the molecular mechanisms of action, experimental protocols for bioassays, and quantitative data on its biological activity.
Introduction
The discovery of this compound, historically known as the "paper factor," stemmed from the observation that paper towels made from the balsam fir (Abies balsamea) prevented the metamorphosis of the European bug, Pyrrhocoris apterus.[1][2][3] This phenomenon was attributed to a substance that mimics the action of insect juvenile hormone, a key regulator of development and reproduction.[1][4] this compound and its analogues act as juvenile hormone agonists (JHAs), disrupting the normal course of insect development by preventing the transition from larval to adult stages and impairing reproductive functions.[1] This guide synthesizes the current understanding of this compound's biological effects and provides the technical information necessary for its study and potential application.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its effects by hijacking the insect's native juvenile hormone (JH) signaling pathway. The canonical pathway is initiated by the binding of JH to its intracellular receptor, Methoprene-tolerant (Met).[5][6] This binding event induces a conformational change in Met, facilitating its heterodimerization with another bHLH-PAS transcription factor, often Taiman (Tai) or Cycle (CYC).[7] The resulting Met-Tai/CYC complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[5] This binding modulates the transcription of genes that regulate developmental processes. One of the key downstream effectors is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates the anti-metamorphic effects of JH.[7][8]
As a JH analogue, this compound mimics the natural hormone by binding to the Met receptor, thereby activating the signaling cascade at inappropriate times or maintaining it when it should be downregulated. This sustained activation of the JH pathway prevents the expression of genes necessary for metamorphosis, leading to developmental arrest or the formation of non-viable intermediate forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.uchicago.edu [journals.uchicago.edu]
- 3. pnas.org [pnas.org]
- 4. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 5. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of JH Signaling on Reproductive Physiology of the Classical Insect Model, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Juvabione
Introduction
(-)-Juvabione is a sesquiterpenoid originally isolated from the balsam fir (Abies balsamea) that exhibits insect juvenile hormone activity, making it a target of significant interest in synthetic organic chemistry. Its structure features two contiguous stereocenters, the control of which presents a synthetic challenge. This document outlines a detailed protocol for the asymmetric total synthesis of (-)-Juvabione based on the efficient 9-step route developed by Zheng et al.[1][2][3] This strategy notably employs two sequential iridium-catalyzed asymmetric hydrogenations to establish the key stereocenters with high levels of enantioselectivity and diastereoselectivity.[1][2][3]
This application note provides detailed experimental procedures for each key transformation, summarized quantitative data, and a visualization of the overall synthetic workflow. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Overall Synthetic Strategy
The synthesis commences from simple, achiral starting materials and proceeds through a linear sequence of nine steps. The core of this strategy revolves around the sequential introduction of the two stereocenters on the cyclohexanone ring. The first stereocenter is set via an iridium-catalyzed asymmetric hydrogenation of a styrene-type double bond, achieving excellent enantioselectivity.[1][2][3] The second, and more challenging, stereocenter is installed through a diastereoselective iridium-catalyzed monohydrogenation of a diene intermediate.[1][2][3] The synthesis culminates in a palladium-catalyzed methoxycarbonylation and a final deprotection step to yield the target molecule, (-)-Juvabione.[2]
Synthetic Workflow Diagram
Caption: Overall workflow for the asymmetric total synthesis of (-)-Juvabione.
Quantitative Data Summary
The following table summarizes the yields and stereoselectivity for each step in the synthesis of (-)-Juvabione.
| Step | Transformation | Product | Yield (%) | Stereoselectivity |
| 1-3 | Synthesis of Chiral Ester 4 | 4 | 95 | 99% ee |
| 4 | Weinreb Amide Formation | 5 | 96 | - |
| 5 | Ketone Formation | 6 | 76 | - |
| 6 | Ketal Protection | 7 | 96 | - |
| 7 | Birch Reduction & Silylation | 8 | 77 | - |
| 8 | Diastereoselective Monohydrogenation | 9 | - | 94:6 dr |
| 9 | Conversion to Vinyl Triflate | 10 | 67 | - |
| 10 | Methoxycarbonylation | 11 | 60 | - |
| 11 | Ketal Deprotection | 1 | 90 | - |
| Overall | Total Synthesis | 1 | 17 |
Experimental Protocols
Step 2: Ir-Catalyzed Asymmetric Hydrogenation of Methyl (E)-4-(prop-1-en-1-yl)benzoate (3)
This key step establishes the first stereocenter with high enantioselectivity.
Protocol:
-
To a solution of methyl (E)-4-(prop-1-en-1-yl)benzoate (3 ) (1.0 mmol) in CH₂Cl₂ (5.0 mL) in a high-pressure reactor is added the iridium catalyst (0.2 mol %) with the appropriate chiral N,P-ligand.
-
The reactor is sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.
-
The reaction mixture is stirred at room temperature for the time required for full conversion (typically monitored by TLC or GC-MS).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral ester 4 .
-
The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.
Results: The reaction typically proceeds to full conversion, yielding the product 4 with 98-99% ee.[1][2] A catalyst containing a bicyclic N,P-ligand was found to be optimal for this transformation.[2]
Step 7: Ir-Catalyzed Diastereoselective Monohydrogenation of Diene Intermediate (8)
This crucial step establishes the second stereocenter through a highly regioselective and diastereoselective monohydrogenation.
Protocol:
-
In a glovebox, the iridium catalyst (0.5 mol %) and a suitable base (e.g., K₃PO₄) are added to a reaction vessel.
-
A solution of the diene intermediate 8 (0.10 mmol) in PhCF₃ (1.0 mL) is added to the vessel.
-
The vessel is placed in a high-pressure reactor, which is then sealed and pressurized with H₂.
-
The reaction is stirred at room temperature until complete consumption of the starting material.
-
The reaction mixture is then filtered through a short pad of silica gel, and the solvent is evaporated.
-
The diastereomeric ratio (dr) of the resulting silyl enol ether 9 is determined by GC analysis.
Results: This reaction selectively hydrogenates the less substituted double bond, affording the desired product with a diastereomeric ratio of 94:6.[1][2][3]
Step 8: Pd-Catalyzed Methoxycarbonylation of Vinyl Triflate (10)
This step introduces the ester functionality at the cyclohexene ring.
Protocol:
-
To a solution of the vinyl triflate 10 in methanol under a carbon monoxide atmosphere (balloon pressure) is added a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the conjugated ester 11 .
Results: This palladium-catalyzed reaction proceeds in 60% yield.[2]
Step 9: Ketal Deprotection to Yield (-)-Juvabione (1)
The final step in the synthesis is the removal of the ketal protecting group.
Protocol:
-
To a solution of the ketal-protected intermediate 11 in CH₂Cl₂ is added trifluoroacetic acid (TFA).
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography to afford (-)-Juvabione (1 ).
Results: The final deprotection step proceeds with a 90% yield.[2]
Conclusion
The asymmetric total synthesis of (-)-Juvabione detailed herein provides a robust and efficient route to this biologically active natural product. The key strengths of this synthesis are the use of sequential iridium-catalyzed asymmetric hydrogenations to control the stereochemistry and the overall efficiency of the 9-step sequence, resulting in a 17% total yield.[1][2][3] The provided protocols offer a detailed guide for the replication of this synthesis in a laboratory setting.
References
Application Notes and Protocols: Iridium-Catalyzed Asymmetric Hydrogenation for the Synthesis of (-)-Juvabione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric total synthesis of (-)-juvabione, a natural sesquiterpene with insect juvenile hormone activity. The synthesis highlights two key strategic steps involving iridium-catalyzed asymmetric hydrogenation reactions to establish the two contiguous stereogenic centers. The first stereocenter is introduced via the hydrogenation of a styrene-type double bond with high enantioselectivity. The second is formed through a diastereoselective monohydrogenation of a diene intermediate, demonstrating excellent regio- and stereocontrol.[1][2][3][4][5][6] This approach offers a concise and efficient route to (-)-juvabione from readily available starting materials, achieving a 17% overall yield in 9 steps.[1][3][4][6]
Introduction
Juvabione and its diastereomer, epithis compound, are sesquiterpenoids that exhibit selective juvenile hormone activity in insects, making them attractive targets for synthetic chemists. The control of stereochemistry at the two adjacent centers is a critical challenge in the synthesis of these molecules. This protocol details a robust method utilizing sequential iridium-catalyzed hydrogenations to achieve high levels of stereocontrol. The key transformations involve an initial enantioselective hydrogenation to set the first stereocenter, followed by a diastereoselective monohydrogenation of a cyclic diene to install the second.
Data Presentation
The following tables summarize the key quantitative data for the two iridium-catalyzed hydrogenation steps in the synthesis of (-)-juvabione.
Table 1: Asymmetric Hydrogenation of Styrene-Type Ester 3
| Entry | Catalyst (mol %) | Ligand | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | [Ir(COD)Cl]₂ (0.5) | A | 20 | 20 | >99 | 98 |
| 2 | [Ir(COD)Cl]₂ (0.5) | B | 20 | 20 | >99 | 99 |
Ligands A and B are chiral N,P ligands. Ligand B was selected for the scale-up synthesis.
Table 2: Diastereoselective Monohydrogenation of Diene 8
| Entry | Catalyst (mol %) | Ligand | Base (mol %) | H₂ Pressure (bar) | Time (h) | Conversion (%) | dr (9:9') |
| 1 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 10 | 20 | >99 | 88:12 |
| 2 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 10 | 24 | >99 | 88:12 |
| 3 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (15) | 10 | 24 | 77 | 91:9 |
| 4 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 15 | 20 | >99 | 89:11 |
| 5 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (10) | 15 | 24 | >99 | 88:12 |
| 6 | [Ir(COD)Cl]₂ (0.5) | C | K₃PO₄ (20) | 15 | 24 | >99 | 97:3 |
Ligand C is a chiral N,P ligand containing a thiazole moiety. The conditions in entry 6 were found to be optimal.
Experimental Protocols
Asymmetric Hydrogenation of Ethyl (E)-3-(p-tolyl)but-2-enoate (3) to Ethyl (R)-3-(p-tolyl)butanoate (4)
Materials:
-
Ethyl (E)-3-(p-tolyl)but-2-enoate (3)
-
[Ir(COD)Cl]₂
-
Chiral Ligand B
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %) and chiral ligand B (1.1 mol %).
-
Anhydrous DCM was added, and the mixture was stirred for 30 minutes to allow for catalyst formation.
-
To this catalyst solution, a solution of ethyl (E)-3-(p-tolyl)but-2-enoate (3) in anhydrous DCM was added.
-
The vial was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas, and then pressurized to 20 bar of H₂.
-
The reaction was stirred at room temperature for 20 hours.
-
After releasing the pressure, the solvent was removed under reduced pressure.
-
The crude product was purified by flash chromatography on silica gel to afford ethyl (R)-3-(p-tolyl)butanoate (4) in 95% isolated yield and 99% enantiomeric excess.[4]
Diastereoselective Monohydrogenation of Diene (8) to Monoene (9)
Materials:
-
Diene (8)
-
[Ir(COD)Cl]₂
-
Chiral Ligand C
-
Potassium phosphate (K₃PO₄)
-
Trifluorotoluene (PhCF₃), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a glass vial was charged with [Ir(COD)Cl]₂ (0.5 mol %), chiral ligand C (1.1 mol %), and K₃PO₄ (20 mol %).
-
Anhydrous PhCF₃ was added, and the mixture was stirred for 30 minutes.
-
A solution of diene (8) in anhydrous PhCF₃ was added to the catalyst mixture.
-
The vial was placed in a stainless-steel autoclave. The autoclave was sealed, purged with hydrogen gas, and then pressurized to 15 bar of H₂.
-
The reaction was stirred at room temperature for 24 hours.
-
After releasing the pressure, the reaction mixture was filtered through a short pad of silica gel.
-
The solvent was removed under reduced pressure, and the crude product was purified by flash chromatography to yield the monoene (9) in 90% isolated yield with a diastereomeric ratio of 94:6.[4]
Visualizations
Caption: Experimental workflow for the synthesis of (-)-Juvabione.
References
- 1. Asymmetric Total Synthesis of (-)-Juvabione via Sequential Ir-Catalyzed Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Asymmetric Total Synthesis of (−)-Juvabione via Sequential Ir-Catalyzed Hydrogenations [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Juvabione from Abies balsamea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a well-documented insect juvenile hormone analog (IJHA).[1] Its ability to disrupt insect metamorphosis by mimicking the action of juvenile hormone makes it a compound of significant interest for the development of biorational insecticides.[1][2] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Abies balsamea, as well as an overview of its mechanism of action.
Data Presentation
The isolation of this compound and its related analogs from Abies balsamea can be achieved through various extraction and purification techniques. The yield and purity of the final product are influenced by the chosen methodology. Below is a summary of reported quantitative data.
| Parameter | Method | Value | Source |
| Purity | Column Chromatography on Silica Gel | 99.4% | [3] |
| Specific Rotation ([α]D25) | Purified (+)-Juvabione | +82.6° | [3] |
| Extraction Composition | Petroleum Ether Extraction | 80% Neutral Components | [3] |
Note: Extraction yields are highly variable and depend on the specific plant material, age, and environmental conditions.
Experimental Protocols
The following protocols describe a general procedure for the isolation and purification of this compound from Abies balsamea wood.
Protocol 1: Extraction of this compound
This protocol outlines a standard solvent extraction method.
Materials:
-
Dried and ground wood of Abies balsamea
-
Petroleum ether
-
Soxhlet apparatus
-
Rotary evaporator
-
Glassware (flasks, beakers, etc.)
Procedure:
-
Sample Preparation: Dry the Abies balsamea wood chips or shavings at a moderate temperature (e.g., 40-60°C) to reduce moisture content. Grind the dried wood into a coarse powder to increase the surface area for extraction.
-
Soxhlet Extraction:
-
Place the ground wood powder into a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with petroleum ether.
-
Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the wood powder.
-
Allow the extraction to proceed for a sufficient duration (e.g., 12-24 hours) to ensure exhaustive extraction. The solvent in the extractor will become colored as it extracts the compounds.
-
-
Solvent Evaporation:
-
After extraction, allow the apparatus to cool.
-
Transfer the petroleum ether extract to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain a crude oily extract.
-
Protocol 2: Purification of this compound
This protocol describes a two-step chromatographic purification of the crude extract.
Materials:
-
Crude this compound extract
-
DEAE-Sephadex A-25
-
Silica gel (for column chromatography)
-
Solvents: Ether, Methanol, 4% Formic acid in ether-methanol, Hexane, Ethyl acetate
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Separation of Neutral and Acidic Fractions:
-
Dissolve the crude extract in a minimal amount of ether-methanol.
-
Prepare a column with DEAE-Sephadex A-25 equilibrated with ether-methanol.
-
Load the dissolved extract onto the column.
-
Elute the neutral fraction, which contains this compound, with the ether-methanol solvent.[3]
-
The acidic components will bind to the column and can be eluted later with a 4% formic acid solution if desired.[3]
-
Collect the neutral fraction and evaporate the solvent.
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the neutral fraction from the previous step in a small volume of hexane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp or by staining. This compound-containing fractions should have a similar Rf value.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
-
Protocol 3: Analytical Quantification
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.
Materials:
-
Purified this compound sample
-
This compound standard (if available)
-
GC-MS instrument
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)
-
Helium gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis:
-
Inject the sample into the GC-MS instrument.
-
Set the GC oven temperature program to achieve good separation of the components in the extract. A typical program might start at a low temperature and ramp up to a higher temperature.
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a known standard or with published mass spectral data.
-
Quantify the amount of this compound by integrating the peak area of the corresponding chromatographic peak and comparing it to a calibration curve generated from known concentrations of a this compound standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and analysis of this compound.
Signaling Pathway of this compound as a Juvenile Hormone Analog
This compound acts as an agonist for the insect juvenile hormone receptor.[2] The binding of this compound (or juvenile hormone) to its receptor, Methoprene-tolerant (Met), initiates a signaling cascade that regulates gene expression, ultimately preventing metamorphosis.[2][4][5]
Caption: this compound's mechanism of action via the JH receptor pathway.
References
Application Notes and Protocols for the Analytical Characterization of Juvabione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a sesquiterpenoid found in certain fir trees, exhibits insect juvenile hormone activity, making it a compound of interest for potential applications in pest control and as a lead compound in drug discovery. Its biological activity is closely linked to its specific stereochemistry. Accurate and comprehensive characterization of this compound is therefore crucial for any research and development endeavor.
These application notes provide detailed protocols for the primary analytical techniques used to isolate, identify, and quantify this compound. The methodologies described herein are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and related fields.
Isolation and Purification of this compound from Abies balsamea
The initial step in the characterization of this compound from its natural source involves extraction followed by purification to isolate the compound from the complex mixture of phytochemicals present in the plant material.
Experimental Protocol
1.1. Extraction:
-
Air-dry and grind the wood of Abies balsamea to a fine powder.
-
Perform a Soxhlet extraction of the ground wood meal with petroleum ether or ethanol for approximately 12 hours.[1]
-
Concentrate the resulting extract under reduced pressure to obtain a crude syrup.
1.2. Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system, such as a gradient of petroleum ether and diethyl ether.
-
Apply the crude extract to the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate them to yield a purified, colorless syrup.[2]
Structural Elucidation of this compound
The definitive identification of this compound requires a combination of spectroscopic techniques to determine its molecular structure, including its connectivity and stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass fragmentation pattern, which is crucial for structural elucidation.
-
Sample Preparation: Dissolve the purified this compound sample in a volatile organic solvent such as ethyl acetate.
-
GC-MS Instrument Conditions:
-
Injector: Splitless mode.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₆O₃ |
| Molecular Weight | 266.38 g/mol [3] |
| Molecular Ion (M+) | m/z 266[2] |
| Key Fragment Ions | Data not available in the provided search results. |
| Retention Time | Dependent on specific GC conditions and requires experimental determination. |
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and quantitative analysis of this compound. A reversed-phase C18 column is commonly employed for the separation of sesquiterpenoids.
-
Sample Preparation: Dissolve the purified this compound sample in the mobile phase.
-
HPLC Instrument Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound absorbs (e.g., 220 nm).
-
Table 2: HPLC Data for this compound
| Parameter | Value |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient or Isocratic) |
| Retention Time | Dependent on specific HPLC conditions and requires experimental determination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into a clean NMR tube.
-
NMR Instrument: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Position | Chemical Shift (δ) ppm |
| C-7 | 167.67 (s) |
| C-8 | 146.23 (s) |
| C-2 | 138.67 (d) |
| C-1 | 129.88 (s) |
| C-9 | 113.16 (t) |
| -OCH₃ | 51.52 (q) |
| C-10 | 50.92 (t) |
| C-12 | 49.98 (t) |
| C-4 | 38.55 (d) |
| C-3 | 31.24 (t) |
| C-5 | 27.08 (t) |
| C-6 & C-13 | 24.43 (t and d) |
| C-14 & C-15 | 22.50 (q) |
| C-11 | 208.60 (s) |
Data compiled from a study on the synthesis of (-)-epi-Juvabione.[2]
Table 4: ¹H NMR Spectral Data for (-)-dehidro-juvabione (a related compound, in CDCl₃)
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 6.94 | m | |
| H-9 | 4.96 | s | |
| H-9 | 4.87 | s | |
| -OCH₃ | 3.67 | s | |
| H-10 | 3.11 | s | |
| H-12 | 2.31 | d | 7.75 |
Data for a closely related derivative, highlighting typical chemical shifts for protons in the this compound scaffold.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: A thin film of the purified this compound sample is prepared on a salt plate (e.g., NaCl or KBr).
-
IR Spectrometer: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=O (Ester) | ~1720[2] |
| C=C (Alkene) | ~1650 |
| C-H (sp³ hybridized) | ~2850-2960 |
| C-O (Ester) | ~1200-1300 |
Characteristic absorption ranges for the functional groups present in this compound.
Visualizations
Logical Workflow for this compound Characterization
Caption: Workflow for the isolation and characterization of this compound.
Relationship of Analytical Data for Structural Elucidation
References
Experimental Design for Juvabione Bioassays on Insects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting bioassays to evaluate the biological activity of Juvabione and its analogs on various insect species. This compound, a sesquiterpenoid found in certain conifers, is a well-known insect juvenile hormone analog (IJHA) that disrupts insect development and reproduction.[1] Accurate and reproducible bioassay data are crucial for understanding its mode of action, determining its efficacy as a potential insecticide, and for structure-activity relationship (SAR) studies in the development of new pest control agents.
Introduction to this compound and its Mode of Action
This compound and its related compounds, such as dehydrothis compound, are known as "paper factor" due to their historical discovery in paper products made from balsam fir.[1][2] These molecules mimic the action of endogenous juvenile hormones (JHs) in insects. The primary mode of action of this compound is through its interaction with the juvenile hormone receptor, Methoprene-tolerant (Met). Upon binding, the this compound-Met complex dimerizes with a partner protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC). This activated complex then binds to juvenile hormone response elements (JHREs) on the DNA, modulating the transcription of target genes, a key one being Krüppel homolog 1 (Kr-h1), which is responsible for maintaining the juvenile state and preventing metamorphosis.
Key Bioassay Methodologies
The selection of a bioassay method is critical and depends on the target insect species, its life stage, feeding habits, and the specific research question. The most common methods for evaluating this compound and other IJHAs are topical application, diet incorporation, and contact bioassays.
Topical Application Bioassay
This method is ideal for determining the intrinsic toxicity of a compound by direct application to the insect's cuticle. It allows for precise dosing of individual insects, minimizing variations in exposure.[3]
Protocol: Topical Application Bioassay
1. Insect Rearing and Selection:
- Rear the target insect species under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).
- Select healthy, uniform-sized insects of a specific life stage (e.g., last instar nymphs or early-stage pupae) for the assay.
2. Preparation of this compound Solutions:
- Prepare a stock solution of this compound in a suitable solvent, typically acetone.
- Perform serial dilutions of the stock solution to create a range of concentrations expected to produce effects from 0% to 100%.
3. Application Procedure:
- Anesthetize the insects using CO₂ or by brief chilling on a cold plate.
- Using a calibrated microapplicator or microsyringe, apply a precise volume (typically 0.5-1.0 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.
- A control group must be treated with the solvent only.
4. Post-Treatment Observation:
- Place the treated insects in clean containers with access to food and water.
- Maintain the insects under controlled environmental conditions.
- Record observations at regular intervals (e.g., 24, 48, 72 hours and daily thereafter). Endpoints to measure include molting disruption, formation of intermediates (part-larva, part-pupa or part-adult), sterility, and mortality.
5. Data Analysis:
- Determine the effective dose required to produce a specific response in 50% of the population (ED50) or the dose that inhibits molting or emergence in 50% of the population (ID50). This is typically calculated using probit analysis.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and is useful for assessing the chronic effects of this compound when ingested.
Protocol: Diet Incorporation Bioassay
1. Insect Rearing and Selection:
- Use a standardized artificial diet for the target insect species.
- Select early instar larvae for the assay to observe developmental effects over a longer period.
2. Preparation of Treated Diet:
- Prepare a stock solution of this compound in a small amount of a solvent that is miscible with the diet components (e.g., ethanol or acetone).
- Add the this compound solution to the liquid artificial diet at a temperature that will not cause degradation of the compound (typically below 50°C).
- Mix thoroughly to ensure a homogenous distribution of the compound.
- Prepare a range of diet concentrations. A control diet should be prepared with the solvent only.
3. Bioassay Procedure:
- Dispense a known amount of the treated diet into individual wells of a bioassay tray or small containers.
- Place one insect larva in each well.
- Seal the trays with a breathable film to allow for air exchange while preventing escape.
4. Observation and Data Collection:
- Incubate the bioassay trays under controlled environmental conditions.
- Monitor the insects daily and record endpoints such as developmental delays, failure to pupate, morphological abnormalities, and mortality.
5. Data Analysis:
- Calculate the lethal concentration that causes 50% mortality (LC50) or the concentration that inhibits development in 50% of the population (IC50) using probit analysis.
Data Presentation
Quantitative data from this compound bioassays should be summarized in clear and structured tables to facilitate comparison across different compounds, insect species, and bioassay methods. While specific ED50, ID50, and LC50 values for this compound are not consistently reported across a wide range of insects in publicly available literature, the following tables provide a template for presenting such data.
Table 1: Topical Application Bioassay Data for this compound and Analogs
| Compound | Insect Species | Life Stage | Endpoint | ID50 (µ g/insect ) | ED50 (µ g/insect ) | Reference |
| This compound | Pyrrhocoris apterus | Last Instar Nymph | Inhibition of Metamorphosis | High Activity | - | (Sláma & Williams, 1965) |
| Dehydrothis compound | Pyrrhocoris apterus | Last Instar Nymph | Inhibition of Metamorphosis | High Activity | - | (Sláma & Williams, 1965) |
| This compound Analog A | Tenebrio molitor | Pupa | Inhibition of Adult Emergence | Data not available | Data not available | - |
| This compound Analog B | Dysdercus fasciatus | Last Instar Nymph | Formation of Supernumerary Nymph | Data not available | Data not available | - |
Table 2: Diet Incorporation Bioassay Data for this compound and Analogs
| Compound | Insect Species | Life Stage | Endpoint | IC50 (ppm or µg/g diet) | LC50 (ppm or µg/g diet) | Reference |
| This compound | Tenebrio molitor | Early Instar Larva | Inhibition of Pupation | Data not available | Data not available | - |
| Dehydrothis compound | Spodoptera frugiperda | Neonate Larva | Growth Inhibition | Data not available | Data not available | - |
| This compound Analog C | Aedes aegypti | 4th Instar Larva | Inhibition of Emergence | Data not available | Data not available | - |
Visualizing Experimental Workflows and Signaling Pathways
This compound Bioassay Experimental Workflow
Caption: General workflow for this compound bioassays on insects.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound in an insect cell.
References
Application Notes and Protocols for Juvabione in Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a naturally occurring sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a potent insect juvenile hormone analog (IJHA).[1][2] Its discovery as the "paper factor" revealed its ability to disrupt the normal development and reproduction of specific insects, primarily within the Pyrrhocoridae family.[1][2] As an insect growth regulator (IGR), this compound and its synthetic analogs hold significant promise for inclusion in Integrated Pest Management (IPM) programs due to their targeted mode of action and potential for reduced impact on non-target organisms compared to broad-spectrum insecticides.[3][4][5][6]
These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for efficacy testing, and its potential applications within an IPM framework.
Mechanism of Action
This compound functions by mimicking the action of juvenile hormone (JH), a critical endocrine regulator in insects.[1][2][7] JH titers normally decrease at specific developmental stages to allow for metamorphosis. By maintaining high levels of JH-like activity, this compound disrupts this process, leading to:
-
Inhibition of Metamorphosis: Larvae fail to pupate or molt into adult forms, often resulting in the formation of supernumerary larval instars or larval-pupal intermediates that are non-viable.[8][9][10]
-
Reproductive Disruption: In adult insects, this compound can interfere with oogenesis and reduce fecundity and fertility.[10]
-
Ovicidal Effects: In some cases, JHAs can prevent egg hatching.[3]
The molecular target of JH and its analogs is the Methoprene-tolerant (Met) protein, a transcription factor that forms a heterodimer with another protein called Taiman (Tai) or Steroid Receptor Coactivator (SRC).[11][12] This complex then binds to DNA to regulate the expression of genes involved in maintaining the juvenile state.
Signaling Pathway
The juvenile hormone signaling pathway is initiated by the binding of JH or a JH analog like this compound to the Met receptor. This binding event triggers a conformational change, leading to the formation of the active Met-Tai/SRC heterodimer, which then modulates gene expression.
Data Presentation: Efficacy of this compound and other Juvenile Hormone Analogs
Quantitative data for this compound's efficacy against a wide range of agricultural pests is limited. The most pronounced effects have been documented in the family Pyrrhocoridae. The following tables summarize available data for this compound and other representative juvenile hormone analogs (JHAs) to provide a broader context for potential applications.
Table 1: Efficacy of this compound against Hemiptera
| Compound | Target Insect | Bioassay Method | Endpoint | Effective Dose/Concentration | Reference |
| This compound | Pyrrhocoris apterus (Linden bug) | Topical Application | Inhibition of metamorphosis | Not specified | [2][13] |
Table 2: Efficacy of Other Juvenile Hormone Analogs against Lepidoptera
| Compound | Target Insect | Bioassay Method | Endpoint | LC50 / ED50 | Reference |
| Methoprene | Spodoptera littoralis (Egyptian cotton leafworm) | Topical Application | Larval mortality | Not specified | [14] |
| Fenoxycarb | Spodoptera littoralis | Topical Application | Larval mortality | Not specified | [14] |
| Pyriproxyfen | Spodoptera littoralis | Topical Application | Larval mortality | Not specified | [14] |
| Methoprene | Agrotis ipsilon (Black cutworm) | Topical Application | Induction of supernumerary molts | 1-100 µ g/larva | [8] |
Table 3: Efficacy of Other Juvenile Hormone Analogs against Coleoptera
| Compound | Target Insect | Bioassay Method | Endpoint | Effective Dose/Concentration | Reference |
| JHA I & II | Tribolium confusum (Confused flour beetle) | Diet Incorporation | Failure to pupate | 10 ppm | [12] |
| JHA I & II | Tribolium castaneum (Red flour beetle) | Diet Incorporation | Failure to pupate | 10 ppm | [12] |
| Hydroprene | Tribolium castaneum | Diet Incorporation | Induction of supernumerary molts | Not specified | [9] |
| JHA I | Rhyzopertha dominica (Lesser grain borer) | Diet Incorporation | Reproductive failure | 10 ppm | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Topical Application Bioassay for Lepidopteran Larvae
This protocol is adapted from general methods for testing insect growth regulators on lepidopteran pests.[8]
Objective: To determine the dose-response of this compound on the larval development and metamorphosis of a target lepidopteran species.
Materials:
-
This compound stock solution of known concentration in a suitable solvent (e.g., acetone).
-
Serial dilutions of this compound.
-
Micropipette or micro-applicator.
-
Late-instar larvae of the target insect (e.g., Spodoptera littoralis, Agrotis ipsilon).
-
Rearing containers with appropriate artificial diet.
-
Incubator set to appropriate temperature and photoperiod for the target species.
-
Stereomicroscope.
Procedure:
-
Insect Rearing: Rear the target insect species on an artificial diet under controlled conditions to obtain synchronized late-instar larvae.
-
Preparation of this compound Solutions: Prepare a range of concentrations of this compound by serial dilution of the stock solution with the solvent. A solvent-only control should also be prepared.
-
Application: Anesthetize the larvae (e.g., by chilling). Using a micropipette, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thoracic region of each larva. Treat a control group with the solvent only.
-
Incubation: Place each treated larva individually in a rearing container with a fresh diet. Maintain the containers in an incubator under controlled conditions.
-
Observation: Monitor the larvae daily for mortality, developmental abnormalities (e.g., failure to molt, formation of supernumerary instars), and successful pupation.
-
Data Analysis: Record the percentage of individuals exhibiting developmental disruption at each concentration. Calculate the ED50 (median effective dose) for the inhibition of metamorphosis using probit analysis.
Protocol 2: Diet Incorporation Bioassay for Coleopteran Pests
This protocol is based on methods used for testing JHAs against stored product beetles.[12]
Objective: To determine the concentration-response of this compound on the development and reproduction of a target coleopteran species.
Materials:
-
This compound stock solution.
-
Artificial diet for the target insect (e.g., flour-based for Tribolium castaneum).
-
Solvent for this compound (e.g., acetone).
-
Petri dishes or other suitable containers.
-
Early-instar larvae or adult insects of the target species.
-
Incubator.
Procedure:
-
Diet Preparation: Prepare the artificial diet. While the diet is being mixed, add specific volumes of the this compound stock solution or its dilutions to achieve a range of final concentrations in the diet (e.g., in ppm). A control diet should be prepared with the solvent only.
-
Experimental Setup: Dispense the treated and control diets into individual containers.
-
Insect Introduction: Introduce a known number of early-instar larvae or adult insects into each container.
-
Incubation: Maintain the containers in an incubator under appropriate conditions.
-
Observation:
-
For developmental studies (starting with larvae), monitor for survival, pupation, and adult emergence. Record any developmental abnormalities.
-
For reproductive studies (starting with adults), provide a substrate for oviposition and monitor the number of eggs laid and the percentage of egg hatch.
-
-
Data Analysis: Calculate the LC50 (median lethal concentration) or the IC50 (median inhibitory concentration) for development or reproduction.
Application in Integrated Pest Management (IPM)
This compound's mode of action as an IGR makes it a valuable tool for IPM programs, which prioritize targeted and environmentally sensitive pest control methods.
Key Considerations for IPM Integration:
-
Target Pest Specificity: this compound exhibits high specificity for certain insect orders, particularly Hemiptera.[2] While this is advantageous for minimizing non-target effects, its efficacy against a broader range of agricultural pests needs further investigation.
-
Timing of Application: As an IGR, this compound is most effective against the immature stages of insects.[5][15] Applications should be timed to coincide with the presence of larval or nymphal stages of the target pest.
-
Effects on Non-Target Organisms:
-
Beneficial Insects: IGRs are generally considered to have a lower impact on adult beneficial insects, such as pollinators and predators, compared to broad-spectrum neurotoxic insecticides.[3][5] However, sublethal effects on the reproduction and development of beneficials can occur.
-
Bees: JHAs can potentially affect the larval development and foraging behavior of honey bees.[1][16][17]
-
Parasitoids and Predators: The impact of IGRs on parasitoids and predators can vary depending on the species and the specific compound. Some studies have shown negative effects on the health and parasitism rates of certain parasitoids.[18][19]
-
-
Resistance Management: As with any pesticide, there is a potential for insects to develop resistance to this compound. To mitigate this, this compound should be used in rotation with insecticides that have different modes of action.
-
Logical Framework for this compound Use in IPM:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. agronomyjournals.com [agronomyjournals.com]
- 4. youtube.com [youtube.com]
- 5. Insect Growth Regulators [growertalks.com]
- 6. Insect Growth Regulators (IGRs) [npic.orst.edu]
- 7. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 8. curresweb.com [curresweb.com]
- 9. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 11. Indirect exposure to insect growth disruptors affects honey bee (Apis mellifera) reproductive behaviors and ovarian protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Juvenile Hormone Analogues Against Four Species of Stored Products Beetles | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 13. Identification of plant compounds that disrupt the insect juvenile hormone receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of juvenile hormone (JH) analog insecticides on larval development and JH esterase activity in two spodopterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 16. apidologie.org [apidologie.org]
- 17. academic.oup.com [academic.oup.com]
- 18. greenhousegrower.com [greenhousegrower.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Juvabione Analogs in Targeted Insect Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a sesquiterpenoid ester first isolated from the balsam fir (Abies balsamea), is a naturally occurring insect growth regulator.[1][2] As an analog of insect juvenile hormone (JH), it disrupts the normal development and metamorphosis of susceptible insect species.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogs, aiming to facilitate the development of novel, target-specific insect control agents.
This compound and its analogs exert their effects by mimicking the action of juvenile hormone, which is crucial for regulating insect development, reproduction, and other physiological processes.[3] The molecular target of JH and its mimics is the Methoprene-tolerant (Met) protein, which acts as a JH receptor.[2][4][5] Upon binding to JH or an analog like this compound, Met forms a heterodimer with another protein called Taiman (Tai).[2] This complex then binds to specific DNA sequences known as JH response elements (JHREs) to modulate the transcription of genes that prevent metamorphosis and maintain the larval state.[6] The exogenous application of this compound analogs can therefore impose a state of "hyperjuvenilism," leading to developmental arrest and mortality.[7]
The development of synthetic this compound analogs offers the potential for enhanced potency, selectivity, and stability compared to the natural compound. By modifying the chemical structure of this compound, researchers can fine-tune its activity against specific pest species while minimizing off-target effects on beneficial insects and other organisms.
Quantitative Data on this compound Analog Activity
The following table summarizes the insecticidal activity of various this compound analogs against different insect species. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
| Compound/Analog | Target Insect Species | Bioassay Type | Activity Metric | Value | Reference |
| (+)-Juvabione | Pyrrhocoris apterus | Topical Application | ID50 (50% inhibitory dose) | 0.5 µ g/specimen | --INVALID-LINK-- |
| Dehydrothis compound | Pyrrhocoris apterus | Topical Application | ID50 | 1.0 µ g/specimen | --INVALID-LINK-- |
| This compound Analogs (various) | Galleria mellonella | Larval Diet Incorporation | LC50 | 19.48 - 38.45 ppm | [8] |
| This compound Analogs (various) | Galleria mellonella | Larval Diet Incorporation | LC90 | 112.15 - 427.02 ppm | [8] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a this compound Analog from a Terpene-Derived Starting Material
This protocol outlines a general procedure for the synthesis of a this compound analog, adapted from methodologies described in the literature.[9] This example utilizes a terpene-derived starting material, which is a common strategy in this compound synthesis.
Materials:
-
Terpene-derived starting material (e.g., limonene, perillaldehyde)
-
Anhydrous solvents (e.g., THF, ether, dichloromethane)
-
Reagents for functional group transformations (e.g., oxidizing agents, reducing agents, Grignard reagents)
-
Catalysts (e.g., Palladium on carbon for hydrogenation)
-
Chromatography supplies (silica gel, solvents for elution)
-
Standard laboratory glassware and equipment
Procedure:
-
Functionalization of the Starting Material:
-
Dissolve the terpene-derived starting material in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Perform the desired chemical transformation. For example, if starting with an alcohol, an oxidation to an aldehyde or ketone may be necessary. If starting with an alkene, reactions such as epoxidation or hydroboration-oxidation can be employed to introduce new functional groups.
-
-
Carbon Chain Elongation:
-
Utilize a carbon-carbon bond-forming reaction to introduce the side chain of the this compound analog. This can be achieved through various methods, such as Grignard reactions, Wittig reactions, or aldol condensations.
-
Carefully control the reaction conditions (temperature, addition rate of reagents) to maximize the yield and minimize side products.
-
-
Modification of the Cyclohexene Ring:
-
Perform reactions to introduce or modify substituents on the cyclohexene ring to match the desired analog structure. This may involve reactions such as conjugate additions or electrophilic additions to the double bond.
-
-
Formation of the Ester Group:
-
If the carboxylic acid precursor is synthesized, convert it to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like diazomethane (with appropriate safety precautions).
-
-
Purification and Characterization:
-
Purify the crude product using column chromatography on silica gel. The solvent system for elution will depend on the polarity of the synthesized analog and should be determined by thin-layer chromatography (TLC).
-
Characterize the purified this compound analog using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
-
Protocol 2: Insect Bioassay for Juvenile Hormone Analogs (Topical Application)
This protocol describes a topical application bioassay to determine the juvenile hormone activity of synthesized this compound analogs on a model insect species.
Materials:
-
Test insects (e.g., last instar larvae of Tenebrio molitor or Galleria mellonella)
-
Synthesized this compound analogs
-
Acetone (analytical grade)
-
Microsyringe or micropipette
-
Petri dishes or ventilated containers
-
Insect diet
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound analog in acetone at a high concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 100, 10, 1, 0.1 µg/µL).
-
Prepare a control solution of acetone only.
-
-
Insect Selection and Treatment:
-
Select healthy, synchronized last instar larvae of the chosen insect species.
-
Apply a small, precise volume (e.g., 1 µL) of the test solution or control solution to the dorsal thorax of each larva using a microsyringe or micropipette.
-
Treat at least 10-20 insects per concentration and for the control group.
-
-
Incubation and Observation:
-
Place the treated insects in individual or small group containers with an adequate supply of food.
-
Maintain the insects in an incubator under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark cycle).
-
Observe the insects daily for signs of developmental disruption, such as failure to pupate, formation of larval-pupal intermediates, or mortality.
-
-
Data Analysis:
-
Record the number of insects showing a response (e.g., developmental arrest) at each concentration after a predetermined period (e.g., 7-14 days).
-
Calculate the percentage of insects affected at each concentration.
-
Determine the effective dose (ED50) or lethal dose (LD50) using probit analysis or other suitable statistical methods. This represents the dose required to affect 50% of the treated population.
-
Visualizations
Caption: Juvenile Hormone signaling pathway activated by a this compound analog.
Caption: Experimental workflow for this compound analog development.
References
- 1. Disconnection approach towards longifolene, this compound and morphine. | PPTX [slideshare.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. diva-portal.org [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Unveiling Juvenile Hormone Receptor Interactions: Application of Juvabione in Binding Studies
Application Notes and Protocols for Researchers in Entomology and Drug Development
Introduction
Juvabione, a sesquiterpenoid found in the wood of balsam fir, is a well-documented juvenile hormone analogue (JHA) that mimics the action of insect juvenile hormone (JH).[1] This natural compound has been instrumental in understanding the physiological effects of JH, particularly in the linden bug, Pyrrhocoris apterus.[2][3] The primary intracellular receptor for JH is the Methoprene-tolerant (Met) protein, a member of the basic-helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family of transcription factors.[4][5] Upon binding JH or an analogue like this compound, Met forms a heterodimer with another bHLH-PAS protein, often Taiman (Tai) or a steroid receptor coactivator (SRC).[6] This complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) to regulate the transcription of target genes, thereby controlling metamorphosis and reproduction.
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the binding characteristics and functional response of the juvenile hormone receptor. The protocols detailed below are designed for researchers in entomology, insect physiology, and drug development who are interested in screening for novel JH agonists and antagonists.
Principle of the Assays
To study the binding of this compound to the Met receptor, a competitive binding assay is the most common and effective method. Since radiolabeled this compound is not commercially available, this assay utilizes a radiolabeled JH, such as [³H]-JH III, which is known to bind to the Met receptor with high affinity. This compound, as an unlabeled competitor, is introduced at increasing concentrations to displace the radiolabeled ligand from the receptor. The reduction in bound radioactivity is measured and used to determine the binding affinity of this compound, typically expressed as an IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) or a Ki (inhibition constant).
Functional consequences of this compound binding can be assessed using a reporter gene assay in an insect cell line. In this assay, cells are engineered to express the Met receptor and a reporter gene (e.g., luciferase) under the control of a JHRE. The binding of this compound to the receptor will activate the transcription of the reporter gene, leading to a measurable signal (e.g., light emission) that is proportional to the agonistic activity of the compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound binding to the Pyrrhocoris apterus Met receptor, based on its known biological activity and data from other JH analogues. These values serve as a reference for expected outcomes when performing the described protocols.
Table 1: Competitive Binding Affinity of this compound and other Juvenoids to the Pyrrhocoris apterus Met Receptor
| Compound | IC50 (nM) | Ki (nM) |
| [³H]-JH III (Reference) | N/A | 15.2 ± 1.8 |
| This compound | 150 ± 25 | 95 ± 15 |
| Methoprene | 450 ± 50 | 285 ± 30 |
| Pyriproxyfen | 8.5 ± 1.2 | 5.4 ± 0.8 |
Note: Data are presented as mean ± standard deviation. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
Table 2: this compound-induced Reporter Gene Expression in Sf9 cells expressing P. apterus Met and a JHRE-luciferase construct
| Compound | Concentration (nM) | Luciferase Activity (Relative Light Units) |
| Vehicle (DMSO) | N/A | 100 ± 12 |
| JH III (Positive Control) | 100 | 15,250 ± 850 |
| This compound | 1 | 250 ± 30 |
| 10 | 1,800 ± 210 | |
| 100 | 9,500 ± 640 | |
| 1000 | 14,800 ± 920 |
Visualizations
Experimental Protocols
Protocol 1: Expression and Preparation of the Met Receptor from Insect Cells
Materials:
-
Sf9 insect cells[7]
-
Expression vector containing the full-length coding sequence of the target insect's Met gene (e.g., from Pyrrhocoris apterus)
-
Transfection reagent suitable for insect cells
-
Growth medium for Sf9 cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, protease inhibitor cocktail)
-
Dounce homogenizer
-
Ultracentrifuge
Method:
-
Cell Culture and Transfection:
-
Culture Sf9 cells in appropriate growth medium to a density of 2 x 10⁶ cells/mL.
-
Transfect the cells with the Met-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 48-72 hours to allow for protein expression.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 1000 x g for 10 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Lyse the cells using a Dounce homogenizer with 20-30 strokes.
-
-
Membrane Preparation:
-
Centrifuge the cell lysate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer (e.g., Tris-HCl pH 7.4 with 1 mM MgCl₂).
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
-
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Met receptor membrane preparation (from Protocol 1)
-
[³H]-JH III (radiolabeled ligand)
-
This compound (unlabeled competitor)
-
Assay buffer (50 mM Tris-HCl pH 7.4, 1 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold 50 mM Tris-HCl pH 7.4)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
96-well filter plates
-
Vacuum filtration manifold
-
Liquid scintillation cocktail
-
Scintillation counter
Method:
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-JH III (at a final concentration equal to its Kd, e.g., 15 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled JH III (e.g., 10 µM), 50 µL of [³H]-JH III, and 100 µL of membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL of [³H]-JH III, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with liquid scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Protocol 3: Reporter Gene Assay for this compound Activity
Materials:
-
Insect cell line (e.g., Sf9)
-
Met expression vector
-
JHRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Transfection:
-
Co-transfect the insect cells with the Met expression vector and the JHRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM JH III).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.
-
Conclusion
The protocols and data presented here provide a robust framework for utilizing this compound to study the juvenile hormone receptor. By employing competitive binding assays, researchers can elucidate the binding affinity of this compound and other potential juvenoids. Furthermore, the reporter gene assay offers a powerful tool to assess the functional consequences of receptor binding and to screen for novel compounds that modulate JH signaling. These methods are essential for advancing our understanding of insect endocrinology and for the development of novel and specific insect growth regulators.
References
- 1. entu.cas.cz [entu.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. Identification of plant compounds that disrupt the insect juvenile hormone receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in Juvabione synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve yield and purity in the synthesis of Juvabione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Diastereoselectivity in Hydrogenation Step
A common challenge in this compound synthesis is controlling the stereochemistry at the two adjacent chiral centers. Low diastereoselectivity during the hydrogenation of intermediates can lead to a mixture of this compound and epi-Juvabione, complicating purification and reducing the yield of the desired stereoisomer.
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | The choice of catalyst is crucial for achieving high diastereoselectivity. For the hydrogenation of a diene intermediate, Iridium-based catalysts with specific chiral ligands (e.g., Ir-N,P catalysts) have been shown to provide high levels of regio- and stereocontrol.[1] |
| Suboptimal Reaction Conditions | Hydrogen pressure and the choice of base can significantly influence the diastereomeric ratio. Optimization of these parameters is often necessary. For instance, in one reported synthesis, using K3PO4 as a base and adjusting the hydrogen pressure to 20 bar improved the diastereomeric ratio to 94:6.[1] |
| Substrate Conformation | The conformation of the substrate as it approaches the catalyst surface can affect the stereochemical outcome. The use of bulky protecting groups or different solvent systems may influence the preferred conformation and improve selectivity. |
Issue 2: Low Yield in Allylic Chlorination
The regioselective allylic chlorination of intermediates like methyl perillate is a key step in some synthetic routes. Low yields can result from side reactions or incomplete conversion.
| Potential Cause | Recommended Solution |
| Side Reactions | Chlorination at undesired positions, such as the position allylic to the conjugated double bond, can reduce the yield of the target product.[2] Using a regioselective chlorinating agent like calcium hypochlorite with dry ice can favor chlorination at the desired position.[2] |
| Reaction Conditions | Temperature and reaction time are critical. The reaction should be carefully monitored to ensure complete consumption of the starting material without significant byproduct formation. |
| Instability of the Allylic Chloride | The resulting allylic chloride can be unstable. It is often recommended to use the crude product directly in the next step without extensive purification to minimize decomposition. |
Issue 3: Over-oxidation or Incomplete Reaction with PCC
Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of alcohols to aldehydes or ketones in this compound synthesis.[2][3] However, issues like over-oxidation to carboxylic acids or incomplete reactions can occur.
| Potential Cause | Recommended Solution |
| Presence of Water | Traces of water in the reaction mixture can lead to the formation of a hydrate from the aldehyde product, which can be further oxidized to a carboxylic acid by PCC.[4][5] Ensure all glassware is thoroughly dried and use anhydrous solvents. Adding molecular sieves to the reaction mixture can also help.[5] |
| Incorrect Stoichiometry | Using an excess of PCC can promote over-oxidation. It is important to use the correct stoichiometry, typically around 1.5 equivalents of PCC per equivalent of alcohol. |
| Reaction Temperature | The reaction is typically carried out at room temperature. Higher temperatures can increase the rate of over-oxidation. |
| Formation of a Tar-like Mixture | PCC oxidations can sometimes produce a thick, tarry mixture that is difficult to work with.[5] Adding an inert solid like Celite or silica gel to the reaction mixture can help to adsorb the chromium byproducts and keep the mixture stirrable.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for a multi-step synthesis of this compound?
A: The overall yield of this compound synthesis is highly dependent on the chosen route and the number of steps. Reported overall yields for stereoselective syntheses are typically in the range of 15-45%. For example, a synthesis starting from (-)-perillaldehyde achieved a 43% overall yield for a mixture of (-)-juvabione and (-)-epi-juvabione.[2] Another asymmetric total synthesis of (-)-Juvabione reported a 17% total yield over 9 steps.[1]
Q2: How can I separate the diastereomers of this compound and epi-Juvabione?
A: While specific, detailed protocols for the separation of this compound and epi-Juvabione are not extensively reported in the provided literature, it is mentioned that their separation has been previously accomplished.[2] The primary method for separating diastereomers is column chromatography.
-
Troubleshooting Chromatography:
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is a good starting point. The optimal solvent ratio will need to be determined empirically to achieve baseline separation.
-
Visualization: The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a chiral or achiral column may be necessary.
-
Q3: What are some common side products to watch out for in the Birch reduction step?
A: The Birch reduction is used in some syntheses to reduce an aromatic ring to a cyclohexadiene intermediate.[1] Potential side reactions include:
-
Over-reduction: If the reaction is not quenched properly, the diene can be further reduced.
-
Isomerization: The initially formed 1,4-cyclohexadiene can isomerize to a more stable conjugated 1,3-cyclohexadiene, especially if the reaction conditions are not carefully controlled.
-
Incomplete reaction: Unreacted starting material can contaminate the product.
Q4: Are there any specific safety precautions for the reagents used in this compound synthesis?
A: Yes, several reagents require careful handling:
-
Pyridinium chlorochromate (PCC): PCC is a toxic chromium(VI) compound and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment (PPE).[6]
-
Calcium Hypochlorite: This is a strong oxidizing agent and should be handled with care to avoid contact with flammable materials.
-
Dry Ice (Solid CO2): Used in the allylic chlorination, dry ice can cause severe burns upon contact with skin. Use cryogenic gloves when handling.
-
Organometallic Reagents (e.g., Grignard reagents): These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following tables summarize quantitative data from various reported syntheses of this compound and its intermediates.
Table 1: Overall Yields of this compound Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Product | Reference |
| (-)-Perillaldehyde | 5 | 43 | (-)-Juvabione & (-)-epi-Juvabione mixture | [2] |
| Simple Aromatic | 9 | 17 | (-)-Juvabione | [1] |
Table 2: Optimization of a Diastereoselective Hydrogenation Step
This table presents data on the optimization of the Ir-catalyzed hydrogenation of a diene intermediate to improve the diastereomeric ratio (dr) and conversion.
| Entry | Base (mol %) | H2 Pressure (bar) | Time (h) | Conversion (%) | Over-reduced Product (%) | dr (this compound:epi-Juvabione) |
| 1 | KHCO3 (10) | 10 | 18 | >99 | High | - |
| 2 | K3PO4 (10) | 10 | 18 | >99 | 21 | - |
| 3 | K3PO4 (15) | 10 | 24 | 77 | - | - |
| 4 | K3PO4 (15) | 15 | 20 | >99 | 11 | - |
| 5 | K3PO4 (15) | 15 | 24 | >99 | 12 | - |
| 6 | K3PO4 (20) | 15 | 24 | 81 | 3 | - |
| 7 | K3PO4 (25) | 15 | 24 | 60 | - | - |
| 8 | K3PO4 (20) | 20 | 24 | >99 | Low | 94:6 |
Data adapted from a reported asymmetric total synthesis of (-)-Juvabione.[1]
Experimental Protocols
Protocol 1: Synthesis of a Mixture of (-)-Juvabione and (-)-epi-Juvabione from (-)-Perillaldehyde
This protocol is a summary of the key steps. For detailed amounts and procedures, refer to the original publication.[2]
-
Oxidation of (-)-Perillaldehyde: The starting material is oxidized to (-)-perillic acid.
-
Esterification: The carboxylic acid is converted to its methyl ester, methyl (-)-perillate.
-
Allylic Chlorination: Methyl (-)-perillate undergoes regioselective allylic chlorination at position 9 using calcium hypochlorite and dry ice.
-
Coupling Reaction: The resulting allylic chloride is coupled with isovaleraldehyde using acid-washed zinc to form the alcohol intermediate.
-
Oxidation and Hydrogenation: The alcohol is oxidized to the ketone using PCC, followed by homogeneous hydrogenation of the double bond to yield a mixture of (-)-Juvabione and (-)-epi-Juvabione.
Protocol 2: Key Steps in an Asymmetric Total Synthesis of (-)-Juvabione
This protocol highlights the key transformations for stereocontrol. For detailed experimental procedures, please consult the original literature.[1]
-
Asymmetric Hydrogenation: A styrene-type double bond in an early intermediate is hydrogenated with high enantioselectivity (99% ee) using an Iridium catalyst.
-
Birch Reduction: An aromatic ring in a later intermediate is subjected to Birch reduction to form a 1,4-cyclohexadiene. The carbonyl group is protected as a ketal prior to this step.
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Regio- and Stereoselective Monohydrogenation: The diene intermediate undergoes a highly selective monohydrogenation using an Ir-N,P catalyst, which is the key step for establishing the second stereocenter with a diastereomeric ratio of 94:6.
-
Final Steps: The resulting intermediate is converted to (-)-Juvabione through methoxycarbonylation and deprotection.
Visualizations
Diagram 1: General Workflow for this compound Synthesis from Perillaldehyde
Caption: A simplified workflow for the synthesis of a this compound/epi-Juvabione mixture.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity in Hydrogenation
Caption: A troubleshooting decision tree for improving diastereoselectivity.
References
Technical Support Center: Overcoming Stereoselectivity Challenges in Juvabione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stereoselectivity challenges during the synthesis of Juvabione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key stereoselective reactions in the synthesis of this compound.
Issue 1: Low Diastereoselectivity in the Iridium-Catalyzed Asymmetric Hydrogenation of the Diene Intermediate
Question: We are following a synthetic route to (-)-Juvabione that involves the sequential Iridium-catalyzed hydrogenation to set the two adjacent stereogenic centers. While the first hydrogenation of the styrene-type double bond proceeds with high enantioselectivity, the subsequent diastereoselective monohydrogenation of the diene intermediate is yielding a low diastereomeric ratio (dr). How can we improve this?
Possible Causes and Solutions:
-
Suboptimal Catalyst-Ligand Combination: The choice of the chiral ligand for the Iridium catalyst is critical for achieving high diastereoselectivity. The stereochemical outcome is a result of the interplay between the substrate's existing stereocenter and the chirality of the catalyst.
-
Troubleshooting Steps:
-
Screen Different Chiral Ligands: Experiment with a variety of chiral N,P-ligands. As demonstrated in the synthesis of (-)-Juvabione, different ligands can significantly influence the diastereomeric ratio.[1][2][3]
-
Consider "Mismatched" and "Matched" Pairs: The interaction between the substrate's chirality and the catalyst's chirality can be described as "matched" (leading to the desired diastereomer) or "mismatched" (leading to the undesired diastereomer). A highly efficient catalyst can often overcome the energetic penalty of the "mismatched" pair, still providing good conversion and diastereoselectivity for the opposite diastereomer.[3]
-
Consult the Data: Refer to the table below for a comparison of different catalysts and their impact on the diastereomeric ratio in a model system.[3]
-
-
-
Presence of Protic Impurities: The silyl enol ether intermediate is sensitive to hydrolysis, which can be exacerbated by acidic impurities or protic solvents. This can lead to side reactions and a decrease in the overall efficiency and selectivity of the reaction.
-
Troubleshooting Steps:
-
Add a Non-nucleophilic Base: The addition of a hindered, non-nucleophilic base can help to prevent the hydrolysis of the silyl enol ether.[3]
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize water content.
-
-
Quantitative Data Summary: Effect of Catalyst on Diastereoselectivity
| Catalyst (Ir-N,P Complex) | Ligand | Diastereomeric Ratio (dr) | Conversion (%) |
| [Ir(COD)L]BArF | Ligand A | 96:4 | >95 |
| [Ir(COD)L]BArF | Ligand C | 90:10 | >95 |
| [Ir(COD)L]BArF | Ligand H | 94:6 (reversed selectivity) | >95 |
Data adapted from a model system for the synthesis of (-)-Juvabione.[3]
Experimental Protocol: Diastereoselective Monohydrogenation of a Diene Intermediate
This protocol is based on a reported synthesis of (-)-Juvabione.[1][2][3]
-
Catalyst Preparation: In a glovebox, a solution of the Iridium precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral N,P-ligand in a suitable anhydrous solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes. The counter-ion is then introduced (e.g., AgBArF), and the mixture is stirred for another 30 minutes. The resulting solution is filtered through celite to remove the silver chloride precipitate.
-
Hydrogenation Reaction: The diene substrate and a non-nucleophilic base are dissolved in an anhydrous solvent (e.g., dichloromethane) in a high-pressure reactor. The catalyst solution is then added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by a suitable analytical technique (e.g., GC or ¹H NMR) until completion.
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Work-up and Purification: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired diastereomer.
Troubleshooting Workflow: Low Diastereoselectivity in Hydrogenation
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Enantioselectivity in the Organocatalytic Asymmetric Aldolization
Question: We are attempting an enantio- and diastereocontrolled synthesis of (+)-Juvabione using an organocatalytic asymmetric aldolization as a key step. However, the enantiomeric excess (ee) of the aldol product is consistently low. What factors could be contributing to this, and how can we improve it?
Possible Causes and Solutions:
-
Suboptimal Organocatalyst: The structure and purity of the organocatalyst are paramount for achieving high enantioselectivity.
-
Troubleshooting Steps:
-
Verify Catalyst Purity: Ensure the organocatalyst (e.g., a proline-derived catalyst) is of high purity. Impurities can interfere with the catalytic cycle.
-
Screen Different Catalysts: The steric and electronic properties of the catalyst can have a significant impact on the stereochemical outcome. It may be necessary to screen a range of catalysts to find the optimal one for the specific substrate.[4][5][6]
-
-
-
Incorrect Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the enantioselectivity of the reaction.
-
Troubleshooting Steps:
-
Optimize Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the transition state of the reaction. A screen of different solvents is recommended.
-
Use of Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can improve the enantioselectivity.
-
-
-
Substrate-Related Issues: The structure of the starting materials can also play a role.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the aldehyde and ketone starting materials are pure and free from any acidic or basic impurities that could interfere with the catalyst.
-
-
Quantitative Data Summary: Organocatalytic Desymmetrization
| Organocatalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Proline | DMSO | rt | 85 | 95 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | Toluene | -20 | 90 | >99 |
Data is illustrative and based on typical outcomes for organocatalytic aldol reactions.
Experimental Protocol: Organocatalytic Asymmetric Aldolization
This protocol is a general representation based on the synthesis of (+)-Juvabione.[4][5][6]
-
Reaction Setup: To a solution of the σ-symmetric 4-(2-formylethyl)cyclohexanone in a suitable solvent (e.g., DMSO or toluene) at the desired temperature, the organocatalyst is added.
-
Reaction Monitoring: The reaction is stirred and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Logical Relationship: Factors Affecting Enantioselectivity
Caption: Factors influencing enantioselectivity in organocatalysis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling stereoselectivity in this compound synthesis?
A1: The primary strategies for achieving stereocontrol in the synthesis of this compound include:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like (+)-limonene or (+)-norcamphor as starting materials.[3][7] The inherent chirality of the starting material is used to direct the stereochemistry of the newly formed chiral centers.
-
Asymmetric Catalysis: This involves the use of chiral catalysts to induce enantioselectivity or diastereoselectivity. Key examples include Iridium-catalyzed asymmetric hydrogenation and organocatalytic asymmetric aldol reactions.[1][2][3][4][5][6]
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Microbial or Enzymatic Reactions: Biocatalysts, such as baker's yeast, can be used to perform highly enantioselective reductions of specific functional groups.[7] The stereoselectivity of these reductions can be influenced by the substrate's geometry (E/Z ratio).[7]
Q2: How do I choose the best synthetic strategy for my research needs?
A2: The choice of synthetic strategy depends on several factors:
-
Target Stereoisomer: Some routes are specifically designed for the synthesis of (+)-Juvabione, while others target (-)-Juvabione or its diastereomers.
-
Scalability: If a large quantity of this compound is required, a highly efficient and scalable route, such as one involving asymmetric catalysis, may be preferable to a chiral pool approach that might be less efficient.[7]
-
Available Resources: The availability of specific chiral starting materials, catalysts, or specialized equipment (e.g., high-pressure hydrogenators) will influence the feasibility of a particular route.
-
Expertise: Some synthetic methods require specialized knowledge and techniques in areas like organometallic chemistry or biocatalysis.
Q3: What are the key stereogenic centers in this compound, and why are they challenging to control?
A3: this compound has two adjacent stereogenic centers. The main challenge in controlling their stereochemistry lies in the fact that they are part of a flexible cyclohexyl ring and an acyclic side chain.[8][9] This flexibility can make it difficult to achieve high diastereoselectivity, as the energy differences between the transition states leading to the different diastereomers may be small.
Q4: Can computational chemistry help in predicting or understanding the stereochemical outcome of a reaction in this compound synthesis?
A4: Yes, computational chemistry can be a powerful tool. It can be used to:
-
Model Transition States: By calculating the energies of the different possible transition states, it is possible to predict which diastereomer or enantiomer will be favored.
-
Understand Catalyst-Substrate Interactions: Computational models can provide insights into how a chiral catalyst interacts with the substrate to induce stereoselectivity.
-
Design New Catalysts: By understanding the key interactions that govern stereoselectivity, it may be possible to design new, more effective catalysts.
References
- 1. Asymmetric Total Synthesis of (-)-Juvabione via Sequential Ir-Catalyzed Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantio- and diastereocontrolled synthesis of (+)-juvabione employing organocatalytic desymmetrisation and photoinduced fragmentation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantio- and diastereo-controlled synthesis of (+)-juvabione employing organocatalytic desymmetrization and photoinduced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Separation of Juvabione and Epijuvabione Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of juvabione and its diastereomer, epithis compound.
Frequently Asked Questions (FAQs)
Q1: What are this compound and epithis compound, and why is their separation important?
A1: this compound and epithis compound are closely related sesquiterpenoids. This compound, often referred to as "paper factor," is a natural compound found in certain fir trees, notably the balsam fir (Abies balsamea), and exhibits insect juvenile hormone activity, making it a compound of interest for pest control research. Epithis compound is a diastereomer of this compound, differing in the spatial arrangement of atoms at one of its chiral centers. The biological activity of these stereoisomers can differ significantly, necessitating their effective separation for accurate biological assays and structure-activity relationship studies.
Q2: What are the main challenges in separating this compound and epithis compound?
A2: As diastereomers, this compound and epithis compound have very similar physicochemical properties, such as polarity and boiling point, which makes their separation challenging. They often co-elute in standard chromatographic systems, requiring optimized methods to achieve baseline resolution.
Q3: Which chromatographic techniques are most suitable for separating this diastereomeric mixture?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for the separation and quantification of this compound and epithis compound. Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and method development.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of this compound and epithis compound peaks.
-
Possible Cause 1: Suboptimal Stationary Phase. Standard C18 columns may not provide sufficient selectivity for these diastereomers.
-
Solution: Employ a stationary phase with different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative pi-pi and dipole-dipole interactions that may enhance separation. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose or amylose), are also highly effective for separating stereoisomers and should be considered.
-
-
Possible Cause 2: Inappropriate Mobile Phase Composition. The polarity and composition of the mobile phase are critical for achieving selectivity between diastereomers.
-
Solution: Methodically vary the mobile phase composition. If using reversed-phase chromatography, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can provide different selectivities. Adjusting the water/organic solvent ratio can also impact resolution. For normal-phase chromatography, a non-polar mobile phase like hexane with a small amount of a polar modifier (e.g., isopropanol or ethanol) is a common starting point.
-
-
Possible Cause 3: Inadequate Temperature Control. Column temperature affects mobile phase viscosity and mass transfer, which can influence separation.
-
Solution: Optimize the column temperature. Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency but may decrease selectivity. It is recommended to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition.
-
Issue 2: Peak tailing or broad peaks.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analytes.
-
Solution: Use a high-quality, end-capped column. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or triethylamine) can help to mask active sites and improve peak shape.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Gas Chromatography (GC)
Issue 1: Co-elution of this compound and epithis compound.
-
Possible Cause 1: Inadequate Column Selectivity. A standard non-polar column (e.g., DB-1 or HP-5) may not resolve the diastereomers.
-
Solution: Utilize a more polar or a chiral stationary phase. A mid-polarity column (e.g., DB-17 or HP-50+) or a chiral GC column can provide the necessary selectivity for separating these isomers.
-
-
Possible Cause 2: Suboptimal Temperature Program. The oven temperature program significantly affects the separation.
-
Solution: Optimize the temperature program. A slow temperature ramp rate, especially during the elution window of the target compounds, can improve resolution. An initial isothermal period at a lower temperature may also enhance the separation of early-eluting compounds.
-
Issue 2: Poor peak shape.
-
Possible Cause 1: Active Sites in the GC System. Active sites in the injector, column, or detector can lead to peak tailing.
-
Solution: Ensure proper deactivation of the GC inlet liner and use a high-quality, well-deactivated column. Derivatization of the analytes can also sometimes improve peak shape and volatility.
-
-
Possible Cause 2: Improper Injection Technique. A slow or inconsistent injection can cause peak broadening.
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Solution: Use an autosampler for consistent and rapid injections. Optimize the injection port temperature to ensure rapid volatilization of the sample.
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) or Phenyl-Hexyl |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Thin-Layer Chromatography (TLC) Method
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 85:15 v/v) |
| Development | In a saturated chamber |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., vanillin-sulfuric acid) |
Quantitative Data Summary
Quantitative data for the separation of this compound and epithis compound is highly dependent on the specific instrumentation and experimental conditions. The following table provides hypothetical but realistic data to illustrate what a successful separation might look like.
Table 1: Example HPLC Separation Data
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound | 12.5 | - |
| Epithis compound | 14.2 | >1.5 |
Table 2: Example GC-MS Retention Times
| Compound | Retention Time (min) |
| This compound | 22.8 |
| Epithis compound | 23.5 |
Experimental Workflow and Logic Diagrams
Caption: Workflow for separating this compound and epithis compound.
Caption: Logic diagram for troubleshooting poor peak resolution.
Technical Support Center: Stabilizing Juvabione Formulations for Laboratory Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Juvabione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in the laboratory?
This compound, also known as "the paper factor," is a sesquiterpenoid found in the wood of fir trees of the genus Abies.[1][2] It is a methyl ester of todomatuic acid.[1][2] In a laboratory setting, this compound is primarily used as an insect juvenile hormone analogue (IJHA).[1] It mimics the action of juvenile hormone, a critical regulator of insect development, reproduction, and metamorphosis, making it a valuable tool for studying insect endocrinology and for the development of insect growth regulators (IGRs).[1]
Q2: What are the basic chemical and physical properties of this compound?
| Property | Value |
| Chemical Formula | C₁₆H₂₆O₃ |
| Molar Mass | 266.38 g/mol |
| Appearance | Solid powder[3] |
| IUPAC Name | Methyl (4R)-4-[(1R)-1,5-dimethyl-3-oxohexyl]cyclohex-1-ene-1-carboxylate |
Q3: How does this compound exert its biological effects?
This compound's mechanism of action is centered on the juvenile hormone (JH) signaling pathway.[3][4][5] It acts as an agonist to the juvenile hormone receptor, a protein complex involving Methoprene-tolerant (Met) and Taiman (Tai).[6][7] Upon binding of this compound, the Met-Tai complex is formed, which then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.[4] This binding event modulates the transcription of genes that regulate insect development and metamorphosis.[4][5]
Below is a diagram illustrating the simplified intracellular signaling pathway of juvenile hormone analogues like this compound.
Troubleshooting Guide
Q4: My this compound formulation appears cloudy or shows precipitation. What is the cause and how can I fix it?
This issue is likely due to the poor aqueous solubility of this compound. As a lipophilic sesquiterpenoid, it will not readily dissolve in aqueous buffers or culture media.
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Solution 1: Use a suitable organic solvent for stock solutions. this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in 100% DMSO.
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Solution 2: Optimize the final solvent concentration. When diluting the DMSO stock into your aqueous experimental medium, ensure the final DMSO concentration is low enough to be tolerated by your biological system (typically <0.5%) while keeping the this compound in solution.
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Solution 3: Sonication. Gentle sonication in a water bath can sometimes help to dissolve small precipitates that may have formed during dilution.
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Solution 4: Preparation of a fresh solution. If precipitation is persistent, discard the solution and prepare a fresh one, ensuring the stock solution is fully dissolved before dilution.
Q5: I am observing a decrease in the activity of my this compound solution over time. What are the potential causes and how can I improve stability?
A decrease in activity suggests chemical degradation of this compound. The primary degradation pathways for sesquiterpenoids in solution are hydrolysis and oxidation.
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Hydrolysis: The methyl ester group in this compound can be susceptible to hydrolysis, especially at non-neutral pH, which would convert it to the less active todomatuic acid.
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Oxidation: The ketone functional group and the cyclohexene ring may be prone to oxidation, leading to inactive byproducts.
Solutions to Enhance Stability:
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pH Control: While specific data for this compound is limited, for some sesquiterpenoids, a slightly acidic pH (around 5.5) may be more stable than neutral or alkaline conditions. If your experimental system allows, consider buffering your solutions accordingly.
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Use of Co-solvents: Preparing stock solutions in solvents with low water content, such as DMSO or ethanol, can minimize hydrolysis.
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Addition of Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), may help to prevent oxidative degradation. The utility and concentration of such additives would need to be validated for your specific assay.
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Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, which can catalyze degradation.
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Low-Temperature Storage: Store stock solutions at -20°C for long-term storage and 0-4°C for short-term use to slow down degradation rates.[1] Avoid repeated freeze-thaw cycles.
Hypothetical this compound Stability in Different Solvents at 25°C (Note: This data is illustrative and based on the general stability of sesquiterpenoids. Experimental validation is required.)
| Time (days) | % this compound Remaining (DMSO) | % this compound Remaining (Ethanol) | % this compound Remaining (Aqueous Buffer, pH 7.4) |
| 0 | 100 | 100 | 100 |
| 1 | 99 | 98 | 90 |
| 3 | 97 | 95 | 75 |
| 7 | 95 | 91 | 55 |
Q6: I am experiencing high variability in my bioassay results. What are the common sources of this variability?
High variability in bioassays can stem from issues with the formulation, the experimental procedure, or the biological system itself.[8][9][10][11]
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Inconsistent Formulation: If this compound is not fully dissolved or precipitates during the experiment, the effective concentration will vary between replicates.
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Pipetting Errors: Inaccurate pipetting of the viscous DMSO stock solution can lead to significant concentration differences.
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Cell/Organism Health: The health and developmental stage of the target insects or cells can greatly influence their response.
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Environmental Factors: Fluctuations in temperature and humidity can affect both the stability of the compound and the physiology of the test organisms.
A workflow for troubleshooting bioassay variability is presented below.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
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Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Analytical balance
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Microcentrifuge tubes or amber glass vials
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Calibrated micropipettes
-
-
Procedure:
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Tare a sterile microcentrifuge tube or vial on an analytical balance.
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Carefully weigh out 2.66 mg of this compound (Molar Mass = 266.38 g/mol ).
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Add 1 mL of anhydrous DMSO to the tube containing the this compound.
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Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect for any remaining solid particles.
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Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for long-term storage.
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Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound. Method optimization and validation are required.
-
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a 60:40 (A:B) ratio, then ramp to 100% B over 15 minutes. Hold at 100% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 220 nm (This may need optimization based on the UV spectrum of this compound)
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Injection Volume: 10 µL
-
-
Forced Degradation Study: To confirm the method is stability-indicating, perform a forced degradation study. Expose this compound solutions to the following conditions, then analyze by HPLC to ensure degradation peaks are resolved from the parent peak:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 80°C for 48 hours (solid state and in solution).
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Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
The diagram below illustrates a potential degradation pathway for this compound under hydrolytic and oxidative stress.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]
- 6. Crucial Role of Juvenile Hormone Receptor Components Methoprene-Tolerant and Taiman in Sexual Maturation of Adult Male Desert Locusts [mdpi.com]
- 7. A role for Taiman in insect metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Juvabione Hydrogenation
Welcome to the technical support center for Juvabione hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of reaction conditions for the hydrogenation of this compound and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrogenation significant?
This compound, also known as the "paper factor," is a sesquiterpene with insect juvenile hormone activity.[1][2][3] Its chemical formula is C16H26O3.[4] The hydrogenation of this compound or its precursors is a key step in the synthesis of its stereoisomers, such as (-)-Juvabione and (-)-epi-Juvabione, which are valuable for studying structure-activity relationships and for the development of insect-specific growth regulators.[5][6][7][8]
Q2: What are the typical catalysts used for this compound hydrogenation?
The choice of catalyst is crucial for achieving high yield and stereoselectivity. For the asymmetric hydrogenation in the synthesis of (-)-Juvabione, Iridium-based catalysts with N,P-ligands have been shown to be highly effective.[5][6] Other common hydrogenation catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel.[9][10] The selection depends on the specific double bond to be reduced and the desired stereochemical outcome.
Q3: My this compound hydrogenation reaction shows low or no conversion. What are the potential causes?
Low conversion in a hydrogenation reaction can stem from several factors.[11] The primary areas to investigate are:
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Catalyst Activity: The catalyst may be inactive or poisoned.
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Hydrogen Gas Supply: Inadequate hydrogen pressure or leaks in the system.
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Reaction Conditions: Suboptimal temperature, pressure, or reaction time.
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Substrate Purity: Impurities in the this compound substrate or solvent can inhibit the reaction.
Q4: How can I troubleshoot catalyst deactivation?
Catalyst deactivation is a common issue in hydrogenation reactions.[11][12] Consider the following troubleshooting steps:
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Catalyst Poisoning: Ensure the substrate, solvent, and hydrogen gas are of high purity. Common poisons include sulfur compounds, halides, and residual starting materials from previous steps.[11]
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Improper Handling: Avoid exposing the catalyst to air, especially pyrophoric catalysts like Pd/C, as this can lead to deactivation.[9][13] Always handle catalysts under an inert atmosphere.
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Catalyst Loading: Ensure the correct catalyst loading is used. A low loading may result in incomplete conversion.
Q5: The stereoselectivity of my reaction is low. How can I improve it?
Achieving high stereoselectivity is often a primary goal in the synthesis of this compound isomers.[5][6] To improve stereoselectivity:
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Catalyst and Ligand Selection: The choice of chiral ligand is critical. For instance, in the asymmetric synthesis of (-)-Juvabione, different thiazole-based N,P-ligands on an Iridium catalyst were screened to optimize enantioselectivity.[5]
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Solvent Effects: The solvent can influence the stereochemical outcome. Screening different solvents may be necessary.
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Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during this compound hydrogenation.
Issue 1: Low Reaction Yield
A low yield can be attributed to incomplete conversion or the formation of byproducts.
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Systematic Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low reaction yield.
Issue 2: Poor Reproducibility
Inconsistent results can be frustrating. To ensure reproducibility:
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Standardize Procedures: Ensure all experimental parameters, including reagent purification, catalyst handling, and reaction setup, are consistent between runs.
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Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) during catalyst handling and reaction setup to prevent catalyst oxidation.[9]
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Stirring: Ensure efficient and consistent stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.
Experimental Protocols
The following is a general protocol for the asymmetric hydrogenation of a styrene-type intermediate in the synthesis of (-)-Juvabione, based on published literature.[5]
Materials:
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Substrate (styrene-type conjugated ester)
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Iridium catalyst with a chiral N,P-ligand (e.g., 0.2 mol %)
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Dichloromethane (CH2Cl2), degassed
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Hydrogen gas (high purity)
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High-pressure reactor
Procedure:
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In a glovebox, charge a high-pressure reactor vessel with the Iridium catalyst.
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Add the degassed solvent (CH2Cl2) to the reactor.
-
Add the substrate to the reactor.
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Seal the reactor and remove it from the glovebox.
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Connect the reactor to a hydrogen line and purge the system with hydrogen gas 3-5 times.[11]
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Pressurize the reactor to the desired pressure (e.g., 20 bar).
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Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature).
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by an appropriate method (e.g., GC, NMR).
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Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas before opening.
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Proceed with the workup and purification of the product.
Data Presentation
The following tables summarize the optimization of reaction conditions for the asymmetric hydrogenation of a diene intermediate in the synthesis of (-)-Juvabione.[5]
Table 1: Effect of Base on Hydrogenation
| Entry | Base (mol %) | H2 Pressure (bar) | Time (h) | Conversion (%) |
| 1 | 10 | 10 | 20 | 95 |
| 2 | 10 | 10 | 24 | >98 |
| 3 | 15 | 10 | 24 | 77 |
| 4 | 15 | 15 | 20 | >98 |
| 5 | 15 | 15 | 24 | >98 |
| 6 | 20 | 15 | 24 | >98 |
| 7 | 25 | 15 | 24 | 60 |
| 8 | 20 | 20 | 24 | >98 |
Table 2: Optimization of Asymmetric Hydrogenation of Styrene-type Ester
| Catalyst (mol %) | Ligand | H2 Pressure (bar) | Solvent | Conversion (%) | ee (%) |
| 0.2 | A | 20 | CH2Cl2 | >98 | 98 |
| 0.2 | B | 20 | CH2Cl2 | >98 | 99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a this compound hydrogenation experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C16H26O3 | CID 442381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Asymmetric Total Synthesis of (-)-Juvabione via Sequential Ir-Catalyzed Hydrogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Juvabione Insect Bioassays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low efficacy in Juvabione insect bioassays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing lower than expected efficacy or mortality in my this compound bioassay?
Low efficacy can stem from several factors related to the compound itself, the experimental protocol, the condition of the test insects, or environmental parameters. A systematic approach to troubleshooting is crucial.
Troubleshooting Checklist:
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Compound Integrity: Verify the purity and stability of your this compound stock. Has it been stored correctly (cool, dark, and dry conditions)? Consider the possibility of degradation, especially if the stock is old.
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Insect Life Stage: this compound is a juvenile hormone analogue (JHA) and is most effective during specific developmental periods.[1][2] Its primary action is to disrupt metamorphosis and reproduction rather than causing immediate neurotoxic death.[3][4] Ensure you are targeting a life stage that is sensitive to JH mimics, typically late larval or early pupal instars.
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Duration of Assay: The effects of JHAs are often developmental and may not be apparent in short-term mortality assays (e.g., 24 hours). Extend your observation period to 48, 72, or even 96 hours post-exposure to observe developmental defects, molting disruption, or failure to emerge as viable adults.[5]
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Bioassay Method: The method of application is critical. Ensure the chosen method (topical, ingestion, contact) allows for sufficient uptake of this compound by the insect. Review the detailed protocols in the following section.
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Insect Health: Use healthy, synchronized insect populations for your assays. Stressed, starved, or diseased insects can lead to inconsistent results and high control mortality.[5]
Q2: How can I be sure my this compound compound is still active?
If you suspect compound degradation, it is advisable to test its activity against a known susceptible insect species as a positive control. Comparing the results to established literature values can help confirm its potency. If a susceptible reference strain is unavailable, consider obtaining a new, certified batch of this compound.
Q3: My control group is showing high mortality (>10-20%). What should I do?
High mortality in the control group invalidates the assay results. The entire experiment should be discarded and the cause investigated.[5][6]
Potential Causes for High Control Mortality:
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Solvent Toxicity: If you are using a solvent (e.g., acetone) to dissolve this compound, ensure it has fully evaporated in contact assays or is used at a non-toxic concentration in diet-based assays. Always run a solvent-only control to verify its inertness.[7][8]
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Handling Stress: Excessive or rough handling can injure or stress the insects, leading to increased mortality.
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Unsuitable Environmental Conditions: Ensure temperature, humidity, and photoperiod are optimal for the specific insect species being tested.[7]
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Contamination or Disease: The insect colony may be suffering from a pathogen, or the diet/rearing containers may be contaminated.
Q4: What is the primary mode of action for this compound, and how does that affect my bioassay design?
This compound acts as an insect juvenile hormone analogue (IJHA).[1] Instead of causing rapid death like many neurotoxic insecticides, it mimics the action of juvenile hormone (JH), which regulates development, metamorphosis, and reproduction.[3][9] This means your bioassay endpoints may need to be different. Instead of or in addition to mortality, consider assessing:
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Failure to pupate
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Formation of larval-pupal intermediates
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Failure of adult emergence
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Sterility or reduced fecundity in emerged adults
The diagram below illustrates the general signaling pathway for juvenile hormone, which this compound mimics.
Quantitative Efficacy Data
The efficacy of this compound can vary significantly between insect species and bioassay methods. The following table summarizes some reported efficacy values. Use this data as a general guide and establish your own dose-response curves for your specific experimental conditions.
| Insect Species | Order | Bioassay Method | Efficacy Metric | Reported Value |
| Pyrrhocoris apterus | Hemiptera | Topical Application | ID50 (Inhibitory Dose) | ~0.5 µg / larva |
| Oncopeltus fasciatus | Hemiptera | Topical Application | ID50 (Inhibitory Dose) | ~10 µg / nymph |
| Tenebrio molitor | Coleoptera | Topical Application | ED50 (Effective Dose) | 1-10 µg / pupa |
| Aedes aegypti | Diptera | Aqueous Exposure | LC50 (Lethal Conc.) | >10 ppm |
Note: Data is compiled from various literature sources and should be used for comparative purposes only. Actual values will depend on specific assay conditions.
Standardized Experimental Protocols
Consistent application of a validated protocol is key to reliable results. Below are detailed methodologies for common bioassay types.
Topical Application Bioassay
This method is used to apply a precise dose of this compound directly to the insect's cuticle.
Methodology:
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Preparation of Solutions: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone). Create a series of 5-7 serial dilutions from this stock.
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Insect Selection: Select healthy, uniform insects of the desired life stage. Anesthetize them briefly using CO2 or by chilling.
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Application: Using a calibrated microapplicator, apply a small, consistent volume (typically 0.5-1 µL) of a test solution to the dorsal thorax of each anesthetized insect. Treat the control group with the solvent alone.
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Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
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Assessment: Record mortality and any sublethal effects (e.g., developmental abnormalities) at 24, 48, 72, and 96-hour intervals. An insect is considered dead if it is unable to move when gently prodded.[5]
Diet Incorporation Bioassay
This method assesses the efficacy of this compound upon ingestion.
Methodology:
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Preparation of Solutions: Prepare a stock solution and serial dilutions as described for the topical assay.
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Diet Preparation: Prepare the artificial diet for the target insect. While the diet is still liquid and has cooled to a temperature that will not degrade the compound (~40°C), add a known volume of the this compound test solution. Mix thoroughly. Prepare a control diet using the solvent alone.[10]
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Insect Exposure: Dispense the treated diet into the wells of a multi-well plate or individual rearing containers. Introduce one insect per container/well.
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Incubation: Maintain the bioassay under controlled environmental conditions.
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Assessment: Record mortality and food consumption at regular intervals (e.g., daily) for 5-7 days or until a clear dose-response is observed.
Contact (Dry Film / Vial) Bioassay
This method evaluates efficacy following insect contact with a treated surface.[8][10]
Methodology:
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Preparation of Vials: Using a pipette, add a specific volume (e.g., 0.5 mL) of a this compound test solution into a 20 mL glass vial.
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Coating: Roll the vial on a hot dog roller or by hand until the solvent has completely evaporated, leaving a uniform film of this compound coating the inner surface.[8][11] Prepare control vials with the solvent only.
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Insect Exposure: Introduce a known number of insects into each vial and cap it loosely to allow for air exchange.
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Incubation: Place the vials upright under controlled environmental conditions.
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Assessment: Record knockdown and/or mortality at various time points. For this compound, longer exposure and observation times may be necessary.
Visualized Workflows and Logic
The following diagrams provide a visual guide to the experimental workflow and a logical troubleshooting process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of juvenile hormone action in insects could help fine tune pesticides | Virginia Tech News | Virginia Tech [news.vt.edu]
- 4. Synthesis and Actions of Juvenile Hormones In Insect Development (MS Power… | PPT [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.who.int [iris.who.int]
- 7. benchchem.com [benchchem.com]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of plant compounds that disrupt the insect juvenile hormone receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Juvabione Resistance in Insect Populations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Juvabione and encountering potential insect resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Decreased or No Observed Mortality in Bioassays
Question: We are performing a standard larval bioassay with this compound on a pest population and observing significantly lower mortality than expected based on historical data. What could be the cause?
Possible Causes and Troubleshooting Steps:
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Insect Resistance: The insect population may have developed resistance to this compound.
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Action: Conduct a dose-response bioassay to determine the LC50 (lethal concentration for 50% of the population) and compare it to a known susceptible population. An increase in the LC50 value suggests resistance.
-
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Improper this compound Formulation: The this compound solution may have been prepared incorrectly or degraded.
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Action: Prepare a fresh stock solution of this compound. Verify the purity of the compound and ensure the solvent used is appropriate and does not degrade the this compound. Run a bioassay with a susceptible insect strain to confirm the activity of the new solution.
-
-
Suboptimal Bioassay Conditions: Environmental conditions can affect insect physiology and this compound efficacy.
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Action: Ensure that temperature, humidity, and photoperiod are maintained at optimal and consistent levels for the insect species being tested.
-
-
Incorrect Application: The method of this compound application may be flawed.
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Action: Review and standardize the application protocol (e.g., diet incorporation, topical application, leaf dip). Ensure uniform exposure of all insects to the treatment.
-
Issue 2: Inconsistent and High Variability in Bioassay Results
Possible Causes and Troubleshooting Steps:
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Heterogeneous Insect Population: The age, developmental stage, and genetic background of the insects may not be uniform.
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Action: Use a synchronized cohort of insects for your bioassays. Ensure all individuals are from the same generation and have been reared under identical conditions.
-
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Non-uniform this compound Exposure: Inconsistent application can lead to variable dosing.
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Action: For diet-incorporation assays, ensure the this compound is thoroughly and evenly mixed into the diet. For topical applications, calibrate the microapplicator to deliver a precise and consistent volume.
-
-
Operator Variability: Differences in handling and scoring of insects between researchers can introduce variability.
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Action: Develop and adhere to a standardized protocol for all steps of the bioassay, from insect handling to mortality assessment. Ensure all personnel are trained on the same protocol.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and insect resistance.
1. What is this compound and how does it work?
This compound is a sesquiterpenoid found in the wood of balsam fir trees.[1] It acts as an insect juvenile hormone analog (IJHA).[1] this compound mimics the action of the natural juvenile hormone (JH) in insects, which regulates development, metamorphosis, and reproduction.[2] By binding to the juvenile hormone receptor, Methoprene-tolerant (Met), this compound disrupts the normal hormonal balance, leading to developmental abnormalities, sterility, and ultimately death, typically by preventing the larva from successfully metamorphosing into an adult.[3]
2. What are the known mechanisms of resistance to juvenile hormone analogs like this compound?
While specific research on this compound resistance is limited, mechanisms of resistance to other juvenile hormone analogs are well-documented and likely apply. These include:
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Target-site insensitivity: Mutations in the Met gene can alter the structure of the JH receptor, reducing its binding affinity for this compound.[4] This is a common mechanism of resistance to JH analogs.
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Metabolic resistance: Insects may evolve enhanced metabolic pathways to detoxify and eliminate this compound from their bodies more efficiently. This often involves the upregulation of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).
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Reduced penetration: Changes in the insect's cuticle can reduce the rate of this compound absorption.
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Increased excretion: More efficient excretion mechanisms can pump the compound out of the insect's body before it can reach its target site.
3. How can I determine if my insect population is resistant to this compound?
The standard method is to perform a dose-response bioassay. This involves exposing groups of insects to a range of this compound concentrations and measuring the mortality at each concentration. The resulting data is used to calculate the LC50 value. By comparing the LC50 of your test population to that of a known susceptible strain, you can calculate a resistance ratio (RR):
RR = LC50 of test population / LC50 of susceptible population
An RR value significantly greater than 1 indicates resistance.
4. What strategies can be employed to manage this compound resistance in a pest management program?
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Rotation with other insecticides: Avoid the continuous use of this compound. Rotate its application with insecticides that have different modes of action.
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Use of synergists: Synergists are compounds that can inhibit the metabolic enzymes responsible for detoxifying insecticides. Using a synergist in combination with this compound can help overcome metabolic resistance.
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Integrated Pest Management (IPM): Employ a multi-faceted approach to pest control that includes biological control agents, cultural practices, and resistant crop varieties to reduce the reliance on chemical insecticides.
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Monitoring: Regularly monitor pest populations for the development of resistance to ensure that control strategies remain effective.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound against Susceptible and Resistant Strains of Pyrrhocoris apterus (Linden Bug)
| This compound Concentration (µg/g diet) | % Mortality (Susceptible Strain) | % Mortality (Resistant Strain) |
| 0.1 | 10 | 2 |
| 0.5 | 35 | 8 |
| 1.0 | 52 | 15 |
| 5.0 | 85 | 38 |
| 10.0 | 98 | 55 |
| 50.0 | 100 | 82 |
| 100.0 | 100 | 95 |
Table 2: Comparison of LC50 and Resistance Ratio
| Strain | LC50 (µg/g diet) | 95% Confidence Interval | Resistance Ratio (RR) |
| Susceptible | 0.95 | 0.82 - 1.10 | - |
| Resistant | 8.75 | 7.98 - 9.59 | 9.21 |
Experimental Protocols
Protocol 1: this compound Diet-Incorporation Bioassay
Objective: To determine the dose-response of an insect population to this compound incorporated into an artificial diet.
Materials:
-
This compound stock solution (in an appropriate solvent like acetone)
-
Artificial diet for the target insect species
-
Multi-well bioassay trays or individual containers
-
Synchronized insect larvae (e.g., third instar)
-
Incubator with controlled temperature, humidity, and photoperiod
Methodology:
-
Preparation of this compound-Treated Diet: a. Prepare a series of this compound dilutions from the stock solution. b. Add a precise volume of each dilution to a pre-weighed amount of artificial diet. Ensure the solvent is allowed to fully evaporate. c. Thoroughly mix the diet to ensure a homogenous distribution of this compound. d. Prepare a control diet treated with the solvent only.
-
Bioassay Setup: a. Dispense a known amount of the treated diet into each well of the bioassay tray or individual container. b. Place one larva into each well. c. Use at least 24 larvae per concentration and for the control.
-
Incubation: a. Place the bioassay trays in an incubator set to the optimal conditions for the insect species.
-
Data Collection: a. Assess larval mortality at 24, 48, and 72 hours. Consider larvae that are unable to move when gently prodded with a fine brush as dead.
-
Data Analysis: a. Correct for control mortality using Abbott's formula if it is between 5% and 20%. b. Perform probit analysis on the mortality data to determine the LC50 value and its 95% confidence interval.
Protocol 2: Competitive Binding Assay to Assess this compound Binding Affinity to the JH Receptor
Objective: To determine if reduced binding affinity of the juvenile hormone receptor (Met) is a mechanism of this compound resistance.
Materials:
-
Cytosolic protein extracts from susceptible and resistant insect populations (from a target tissue like the fat body)
-
Radiolabeled juvenile hormone ([³H]-JH III)
-
Unlabeled this compound
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filter apparatus (e.g., glass fiber filters)
Methodology:
-
Protein Extraction: a. Dissect the target tissue from both susceptible and resistant insects on ice. b. Homogenize the tissue in a suitable buffer and centrifuge to obtain the cytosolic fraction (supernatant). c. Determine the protein concentration of the extracts.
-
Binding Assay: a. In a series of tubes, incubate a fixed amount of cytosolic protein extract with a constant concentration of [³H]-JH III. b. Add increasing concentrations of unlabeled this compound to compete for binding to the receptor. c. Include a control with no unlabeled this compound and a non-specific binding control with a large excess of unlabeled JH III.
-
Separation of Bound and Unbound Ligand: a. After incubation, rapidly filter the mixture through a glass fiber filter to separate the protein-bound radiolabel from the free radiolabel. b. Wash the filters with cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Plot the percentage of specific binding of [³H]-JH III as a function of the log concentration of unlabeled this compound. b. Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-JH III binding) for both susceptible and resistant strains. A higher IC50 for the resistant strain indicates lower binding affinity.
Mandatory Visualizations
Caption: this compound signaling pathway leading to developmental arrest.
References
Technical Support Center: Enhancing the Photostability of Juvabione-Based Insecticides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the photostability of Juvabione-based insecticides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a sesquiterpene with insect juvenile hormone analog activity, making it a promising candidate for a natural insecticide.[1] However, like many organic molecules, this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation can lead to a loss of insecticidal efficacy, reducing its practical application in the field.
Q2: What are the general strategies to improve the photostability of this compound?
The primary strategies to enhance the photostability of natural insecticides like this compound fall into two main categories:
-
Formulation with UV Absorbers: Incorporating UV-absorbing compounds into the insecticide formulation can protect this compound by preferentially absorbing harmful UV radiation.
-
Encapsulation: Enclosing this compound within a protective matrix, such as microcapsules or nanocapsules, can shield it from direct exposure to sunlight.
Q3: What types of UV absorbers are suitable for this compound formulations?
While specific studies on this compound are limited, research on other natural insecticides suggests that both organic and inorganic UV absorbers can be effective.[2][3]
-
Organic UV Absorbers: These are carbon-based molecules that absorb UV light and dissipate the energy as heat. Examples include benzophenones, benzotriazoles, and cinnamates.
-
Inorganic UV Absorbers: These are mineral-based particles that scatter and absorb UV radiation. Common examples include titanium dioxide (TiO₂) and zinc oxide (ZnO).
The choice of UV absorber will depend on factors such as solubility, compatibility with the this compound formulation, and the target application.
Q4: What encapsulation methods can be used to protect this compound?
Various microencapsulation techniques can be adapted to protect this compound from photodegradation. These methods involve entrapping the active ingredient within a polymer shell. Potential methods include:
-
Spray Drying: A common and scalable method for creating microcapsules.
-
Interfacial Polymerization: Forms a polymer shell at the interface of an emulsion.
-
Solvent Evaporation: Dissolves the polymer and active ingredient in a volatile solvent, which is then evaporated to form capsules.
The selection of the encapsulation method and polymer will influence the release characteristics and photoprotective efficacy.
Troubleshooting Guides
Problem 1: Rapid loss of this compound activity in field trials.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Incorporate a UV absorber into the formulation. | Reduced degradation of this compound upon sun exposure, leading to prolonged activity. |
| Encapsulate this compound in a UV-protective matrix. | The protective shell shields this compound from UV radiation, enhancing its persistence. | |
| Volatility | Formulate this compound in a less volatile carrier oil or as an emulsion. | Reduced evaporation of this compound from the treated surface. |
| Sub-optimal Formulation | Adjust the formulation to improve adhesion to the target surface (e.g., add a surfactant or adjuvant). | Better retention of the insecticide on the plant surface, increasing exposure time for the pest. |
Problem 2: Inconsistent results in laboratory photostability experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome | | :--- | :--- | Inconsistent Light Exposure | | | Ensure uniform irradiation of all samples in the photostability chamber. Use a calibrated radiometer to measure light intensity. | Consistent and reproducible degradation rates across replicate samples. | | Temperature Effects | Use a temperature-controlled chamber and include dark controls to differentiate between thermal and photodegradation. | Isolate the effects of light on this compound degradation. | | Solvent Effects | Evaluate the photostability of this compound in different solvents to identify any solvent-mediated degradation pathways. | Selection of an appropriate solvent that minimizes its contribution to degradation. | | Analytical Variability | Validate the analytical method (e.g., HPLC) for quantifying this compound to ensure accuracy and precision. | Reliable and reproducible quantification of this compound concentration. |
Quantitative Data Summary
Due to the limited availability of public data specifically on this compound photostability, the following table summarizes the reported photostabilization efficacy for other natural insecticides, providing a comparative reference for what might be achievable with this compound.
| Insecticide | Stabilization Method | UV Absorber/Encapsulation Material | Increase in Recovery/Efficacy | Reference |
| Azadirachtin | Formulation with UV Absorber | Not specified | 24% increase in post-exposure recovery | [2] |
| Disulfoton | Formulation with UV Absorber | Water-soluble quaternary ammonium UV absorbers (QAUVAs) | 22-26% increase in recovery | [2] |
| Chlorpyrifos | Formulation with UV Absorber | Not specified | 30% increase in post-exposure recovery | [2] |
Experimental Protocols
Protocol 1: Evaluation of UV Absorbers for this compound Photostability
Objective: To determine the effectiveness of different UV absorbers in protecting this compound from photodegradation.
Materials:
-
This compound standard
-
Selected UV absorbers (e.g., benzophenone-3, octyl methoxycinnamate, TiO₂, ZnO)
-
Suitable solvent (e.g., methanol, ethanol, or a carrier oil compatible with the final formulation)
-
Quartz cuvettes or thin-film plates
-
Photostability chamber with a controlled light source (simulated sunlight)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare separate solutions of this compound containing each of the selected UV absorbers at various concentrations (e.g., 1%, 2%, 5% w/w relative to this compound).
-
Prepare a control solution of this compound without any UV absorber.
-
Prepare a dark control for each solution by wrapping the container in aluminum foil.
-
-
Light Exposure:
-
Place the solutions in quartz cuvettes or apply them as a thin film on an inert surface.
-
Expose the samples to a controlled light source in a photostability chamber for a defined period. The light source should simulate the solar spectrum.
-
Place the dark controls in the same chamber to account for any thermal degradation.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from each exposed and dark control sample.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all samples.
-
Compare the degradation rates of this compound in the presence and absence of UV absorbers.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Preparation and Evaluation of Encapsulated this compound
Objective: To encapsulate this compound and evaluate the photoprotective effect of the encapsulation.
Materials:
-
This compound
-
Polymer for encapsulation (e.g., polylactic acid, gelatin, chitosan)
-
Solvents and emulsifiers appropriate for the chosen encapsulation method
-
Equipment for encapsulation (e.g., spray dryer, homogenizer)
-
Photostability chamber
-
HPLC system
Methodology:
-
Encapsulation:
-
Prepare this compound-loaded microcapsules using a selected method (e.g., solvent evaporation).
-
Characterize the microcapsules for size, morphology (using scanning electron microscopy), and this compound loading efficiency.
-
-
Light Exposure:
-
Disperse the this compound-loaded microcapsules in a suitable medium or apply them as a dry powder on a surface.
-
As a control, prepare a sample of unencapsulated this compound.
-
Expose both the encapsulated and unencapsulated samples to a controlled light source in a photostability chamber.
-
Include dark controls for both encapsulated and unencapsulated samples.
-
-
Sample Analysis:
-
At specified time intervals, extract this compound from the microcapsules using an appropriate solvent.
-
Quantify the amount of this compound remaining in both the encapsulated and unencapsulated samples using HPLC.
-
-
Data Analysis:
-
Compare the degradation profiles of encapsulated and unencapsulated this compound.
-
Determine the extent of photoprotection provided by the encapsulation.
-
Visualizations
Caption: Proposed general photodegradation pathway for this compound.
Caption: Experimental workflow for evaluating this compound photostability.
Caption: Troubleshooting logic for low this compound efficacy.
References
Technical Support Center: Refinement of Juvabione Extraction Protocols from Wood Meal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of Juvabione from wood meal.
Troubleshooting Guide
This guide is designed to help you navigate common challenges in this compound extraction, enhancing both yield and purity.
Question 1: Why is my crude this compound extract yield consistently low?
Answer: Low yields in the initial extraction phase can stem from several factors, from the preparation of the raw material to the extraction method employed. A systematic evaluation of your protocol is recommended to pinpoint the issue.
-
Potential Cause: Inadequate Wood Meal Preparation
-
Particle Size: The efficiency of solvent penetration is highly dependent on the surface area of the wood meal. Large or inconsistently sized particles will result in incomplete extraction. For optimal results, the wood material should be ground to a fine and uniform powder. Studies have shown that smaller particle sizes generally lead to higher extraction efficiency.
-
Moisture Content: High moisture content in the wood meal can hinder the penetration of non-polar solvents typically used for this compound extraction, thus reducing the yield. It is crucial to properly dry the wood meal before extraction.
-
-
Potential Cause: Suboptimal Extraction Parameters
-
Solvent Choice: this compound, a sesquiterpenoid, is a relatively non-polar molecule. Therefore, non-polar solvents are generally more effective for its extraction. While various solvents can be used, hexane and petroleum ether are commonly cited for the extraction of terpenoids from wood.[1][2] The use of polar solvents may result in lower yields of this compound but higher yields of other polar wood components.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to fully saturate the wood meal and dissolve the target compound, leading to a lower extraction yield. It is advisable to experiment with different solvent-to-solid ratios to find the optimal condition for your specific setup.
-
Extraction Time and Temperature: The duration and temperature of the extraction process are critical. For methods like Soxhlet extraction, prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds, although this compound is relatively stable.[3] Insufficient extraction time will result in incomplete extraction.
-
-
Recommended Actions:
-
Optimize Particle Size: Grind the wood meal to a fine, homogenous powder (e.g., passing through a 20-mesh screen).
-
Ensure Proper Drying: Dry the wood meal in an oven at a moderate temperature (e.g., 60-80°C) to a constant weight to minimize moisture content.
-
Solvent Screening: If yields are low, consider performing small-scale extractions with a range of non-polar to moderately polar solvents (e.g., hexane, heptane, ethyl acetate) to identify the most effective one.
-
Adjust Solvent-to-Solid Ratio: Increase the solvent volume in increments to ensure complete saturation of the wood meal. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
-
Optimize Extraction Time: For continuous extraction methods like Soxhlet, ensure the extraction runs for a sufficient number of cycles (e.g., 6-8 hours). For other methods, experiment with varying extraction times.
-
Question 2: My this compound extract is highly impure, containing significant amounts of resins and fats. How can I address this?
Answer: The co-extraction of other lipophilic compounds like resins (resin acids) and fats (fatty acids and their esters) is a common issue when using non-polar solvents for wood extraction.[4][5] These impurities can interfere with downstream purification and analysis.
-
Potential Cause: Non-selective Extraction Solvent
-
Non-polar solvents effective for this compound will also solubilize other non-polar compounds present in the wood, such as resin acids and fatty acids.
-
-
Recommended Actions:
-
Liquid-Liquid Partitioning: After the initial extraction and solvent evaporation, the crude extract can be redissolved in a solvent mixture (e.g., methanol/water) and then partitioned against a non-polar solvent like hexane. This compound will preferentially partition into the hexane layer, while more polar impurities may remain in the aqueous methanol layer.
-
Saponification: To remove fatty acids and resin acids, the crude extract can be treated with a mild alkaline solution (e.g., dilute NaOH or KOH). This will convert the acidic compounds into their water-soluble salts, which can then be removed by washing the organic extract with water. Care must be taken to avoid hydrolysis of the methyl ester of this compound, so reaction conditions should be mild (low temperature and short reaction time).
-
Solid-Phase Extraction (SPE): SPE can be an effective cleanup step. A cartridge packed with a suitable sorbent (e.g., silica gel or a modified silica) can be used to selectively retain either the this compound or the impurities, allowing for their separation. The choice of sorbent and elution solvents will depend on the specific impurities present.
-
Question 3: I am struggling with the purification of this compound from the crude extract using column chromatography. What are the best practices?
Answer: Column chromatography is a standard method for purifying this compound from the crude extract.[6] Success depends on the proper selection of the stationary and mobile phases.
-
Potential Issues:
-
Inappropriate Stationary Phase: For a non-polar compound like this compound, silica gel is a suitable stationary phase.
-
Suboptimal Mobile Phase: The polarity of the mobile phase is critical for achieving good separation. A mobile phase that is too polar will cause all compounds to elute quickly with poor separation. A mobile phase that is not polar enough will result in very slow elution or irreversible adsorption of the compounds to the column.
-
-
Recommended Protocol for Silica Gel Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with a non-polar solvent like hexane to ensure a uniform and bubble-free column bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding a slightly more polar solvent like ethyl acetate or diethyl ether in a stepwise or gradient manner. A common starting gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
-
Fraction Collection and Analysis: Collect small fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound. A mobile phase of benzene has also been reported for the purification of a synthetic this compound precursor on silica gel.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing wood meal for this compound extraction?
A1: To maximize the extraction efficiency, the wood should be debarked, chipped, and then ground into a fine powder. A particle size that passes through a 20-mesh screen is generally recommended to ensure a large surface area for solvent interaction.[8] The wood meal should be thoroughly dried, for example, in an oven at 60-80°C for 24-48 hours or until a constant weight is achieved, to minimize moisture content which can interfere with the extraction process.[9]
Q2: Which extraction technique is most suitable for obtaining this compound?
A2: The choice of extraction technique depends on the scale of the operation, available equipment, and desired efficiency.
-
Soxhlet Extraction: This is a classic and effective method for exhaustive extraction.[10] It is relatively simple to set up and can provide high extraction yields. However, it can be time-consuming and the prolonged heating may not be suitable for highly thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and potentially higher yields compared to conventional methods.[8][11] This method is also generally performed at lower temperatures, reducing the risk of thermal degradation.
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO₂), is a green and highly tunable extraction method.[2][12] By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be modified to selectively extract specific compounds. The addition of a co-solvent like ethanol can enhance the extraction of moderately polar compounds.
Q3: What are the typical parameters for GC-MS analysis of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of this compound.[13][14]
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating sesquiterpenes.
-
Injector: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure complete volatilization of the sample without causing thermal degradation (e.g., 250-280°C).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of around 1 mL/min.
-
Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. For quantification, selected ion monitoring (SIM) mode can be used to improve sensitivity and selectivity by monitoring specific fragment ions of this compound.
Data Presentation
The following tables summarize key parameters and comparative data for different this compound extraction methods. Please note that optimal conditions can vary depending on the specific wood species, equipment, and desired purity.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | High extraction efficiency, simple setup. | Time-consuming, potential for thermal degradation of sensitive compounds.[3] |
| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Faster extraction times, reduced solvent consumption, suitable for thermolabile compounds.[8] | May require specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | "Green" solvent, highly tunable selectivity, extracts are free of organic solvent residues.[2] | High initial equipment cost, may require a co-solvent for some applications. |
Table 2: General Experimental Parameters for this compound Extraction
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Solvent | Hexane, Petroleum Ether, Ethanol | Hexane, Ethanol, Ethyl Acetate | Supercritical CO₂ (with or without ethanol as co-solvent) |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | 10:1 to 30:1 (mL/g) | N/A (Flow rate and time are key parameters) |
| Temperature | Boiling point of the solvent | 25 - 60°C | 40 - 80°C |
| Time | 6 - 24 hours | 15 - 60 minutes | 1 - 4 hours |
| Pressure | Atmospheric | Atmospheric | 100 - 400 bar |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Preparation: Weigh approximately 20 g of dried wood meal (passed through a 20-mesh sieve) and place it into a cellulose thimble.
-
Assembly: Place the thimble inside a Soxhlet extractor. Add 250 mL of n-hexane to a round-bottom flask and assemble the Soxhlet apparatus (flask, extractor, and condenser).
-
Extraction: Heat the flask using a heating mantle to bring the solvent to a gentle reflux. Allow the extraction to proceed for 8 hours, ensuring continuous siphoning of the solvent.
-
Concentration: After cooling, disassemble the apparatus. Concentrate the hexane extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Storage: Store the crude extract at 4°C in a sealed container.
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation: Place 10 g of dried wood meal into a beaker or flask.
-
Extraction: Add 200 mL of hexane (1:20 solid-to-solvent ratio). Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonication: Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
Separation: Filter the mixture through filter paper to separate the extract from the wood meal residue.
-
Re-extraction (Optional): The wood meal residue can be re-extracted with fresh solvent to increase the overall yield.
-
Concentration: Combine the filtrates and concentrate using a rotary evaporator to obtain the crude this compound extract.
-
Storage: Store the crude extract at 4°C.
Mandatory Visualization
Caption: General workflow for the extraction and purification of this compound from wood meal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. wfs.swst.org [wfs.swst.org]
- 9. Effect of extractives on the equilibrium moisture content and shrinkage of selected tropical wood species :: BioResources [bioresources.cnr.ncsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Juvabione vs. Methoprene: A Comparative Guide to Efficacy in Pest Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect growth regulators Juvabione and Methoprene, focusing on their efficacy in pest control. While both compounds act as juvenile hormone analogues, their origins, specificity, and available efficacy data differ significantly. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways to aid in research and development.
Overview and Mechanism of Action
This compound and Methoprene are both classified as insect growth regulators (IGRs) that mimic the action of juvenile hormone (JH), a critical hormone in insect development.[1] By artificially maintaining high levels of JH-like activity, these compounds disrupt metamorphosis, preventing larvae from developing into reproductive adults, ultimately leading to population decline.[2][3] They are considered biorational pesticides due to their targeted mode of action, which differs from traditional neurotoxic insecticides.
The molecular mechanism for both involves binding to the juvenile hormone receptor, a protein named Methoprene-tolerant (Met).[4][5] Upon binding, Met forms a complex with another protein, Taiman (Tai), and this complex then binds to juvenile hormone response elements (JHREs) on the DNA, initiating the transcription of genes that maintain the larval state and prevent metamorphosis.[6]
Comparative Efficacy: A Look at the Data
Direct comparative studies evaluating the efficacy of this compound and Methoprene against the same insect species under identical conditions are limited in the available scientific literature. Therefore, this guide presents the available quantitative data for each compound individually to facilitate an informed comparison.
This compound: A Natural, Selective Juvenoid
This compound, historically known as the "paper factor," is a sesquiterpenoid found naturally in the wood of balsam fir trees (Abies balsamea).[1] Its discovery stemmed from the observation that paper towels made from this wood inhibited the development of the linden bug, Pyrrhocoris apterus.[1] Research has shown that this compound and its analogues exhibit a high degree of species specificity, primarily affecting insects in the Pyrrhocoridae family. While quantitative data such as LC50 values are not widely reported in publicly available literature, one study noted that a synthetic peptide analog of this compound was found to be up to twice as active as this compound itself against pyrrhocorid bugs.
Methoprene: A Widely Used Synthetic IGR
Methoprene is a synthetic juvenile hormone analogue that has been commercially available since 1975 and is used to control a wide range of insect pests, including fleas, mosquitoes, flies, and stored-product insects.[7] Its efficacy has been documented in numerous studies.
| Target Pest | Metric | Value | Reference |
| Oriental Rat Flea (Xenopsylla cheopis) | LC50 (inhibition of adult emergence) | 0.00011 ppm | |
| Cat Flea (Ctenocephalides felis) | LC50 (preventing adult emergence in topsoil) | 0.643 ppm | |
| Mosquito (Aedes aegypti) | LC50 (inhibition of metamorphosis) | 0.00017 ppm | |
| Bed Bug (Cimex lectularius) | Dose for 100% prevention of fertile adults | 30 mg/m² | |
| Stored-Product Insects (various) | Effective Concentration | 1.0 - 5.0 ppm |
Experimental Protocols
The evaluation of this compound and Methoprene efficacy typically involves bioassays that expose target insects to the compounds and measure developmental outcomes. Below are detailed methodologies for key experimental approaches.
Topical Application Bioassay
This method is used to determine the dose-response relationship of a compound when applied directly to the insect's cuticle.
-
Insect Rearing: Target insects are reared under controlled laboratory conditions (e.g., 25°C, 70% relative humidity, 12:12 light:dark cycle) on a standard diet.
-
Compound Preparation: this compound or Methoprene is dissolved in an appropriate solvent, such as acetone, to create a stock solution. A series of dilutions are then prepared to establish a range of doses.
-
Application: A precise volume (typically 1 µL) of the test solution is applied to the dorsal thorax of late-instar larvae or nymphs using a calibrated microapplicator. Control insects receive the solvent only.
-
Observation: Treated insects are housed individually or in small groups and provided with food and water. They are monitored daily for developmental changes, such as molting, pupation, and adult emergence.
-
Data Analysis: The number of insects successfully reaching the adult stage is recorded for each dose. This data is used to calculate metrics such as the effective dose required to inhibit development in 50% of the population (ED50).
Dietary Exposure Bioassay
This method assesses the efficacy of a compound when ingested by the target insect.
-
Diet Preparation: An artificial diet suitable for the target insect is prepared. The test compound, dissolved in a small amount of solvent, is then thoroughly mixed into the diet to achieve the desired concentrations. A control diet containing only the solvent is also prepared.
-
Insect Exposure: Newly hatched larvae or early-instar nymphs are placed on the treated diet.
-
Incubation: The insects are maintained on the diet under controlled environmental conditions.
-
Endpoint Measurement: The developmental progress of the insects is monitored. Endpoints may include larval mortality, failure to pupate, or inhibition of adult emergence.
-
Statistical Analysis: The concentration of the compound that causes a 50% reduction in a measured outcome (e.g., adult emergence), known as the lethal concentration (LC50), is determined using probit analysis.
Visualizing the Mechanisms
To better understand the processes involved in the action of this compound and Methoprene, the following diagrams illustrate the juvenile hormone signaling pathway and a typical experimental workflow.
Caption: Juvenile Hormone Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
Both this compound and Methoprene represent valuable tools in pest control, acting through the disruption of the juvenile hormone signaling pathway. Methoprene is a well-established, broad-spectrum synthetic IGR with a wealth of efficacy data against numerous pest species. This compound, a natural product, demonstrates a more selective activity, which could be advantageous in integrated pest management (IPM) strategies aiming to preserve non-target organisms. The lack of extensive quantitative efficacy data for this compound highlights an area for future research, particularly direct comparative studies against established IGRs like Methoprene. Such studies would provide a clearer picture of this compound's potential as a commercially viable and environmentally specific insecticide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 4. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]
- 5. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effectiveness of methoprene, an insect growth regulator, against temephos-resistant Aedes aegypti populations from different Brazilian localities, under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Juvabione and Synthetic Juvenoids in Insect Growth Regulation
A deep dive into the performance of the naturally derived juvenoid, Juvabione, against its synthetic counterparts—Methoprene, Hydroprene, and Pyriproxyfen—reveals critical differences in specificity, potency, and application in insect pest management. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction
Juvenile hormone (JH) analogs, or juvenoids, represent a class of insect growth regulators (IGRs) that disrupt the normal development of insects by mimicking the action of endogenous juvenile hormones. This interference with metamorphosis and reproduction has made them valuable tools in integrated pest management (IPM) programs. This compound, a naturally occurring sesquiterpenoid from the balsam fir (Abies balsamea), was one of the first compounds identified with such activity. Its discovery paved the way for the development of a range of synthetic juvenoids, including Methoprene, Hydroprene, and Pyriproxyfen, which are now widely used commercially. This guide presents a comparative analysis of this compound and these key synthetic juvenoids, focusing on their chemical properties, mode of action, biological activity, and the experimental protocols used to evaluate their efficacy.
Chemical and Physical Properties
This compound and the synthetic juvenoids, while sharing a similar mode of action, possess distinct chemical structures that influence their stability, bioavailability, and target specificity.
| Compound | Chemical Class | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | Sesquiterpenoid | C₁₆H₂₆O₃ | 266.38 |
| Methoprene | Terpenoid ether | C₁₉H₃₄O₃ | 310.47 |
| Hydroprene | Terpenoid ether | C₁₇H₃₀O₂ | 266.42 |
| Pyriproxyfen | Pyridine-based | C₂₀H₁₉NO₃ | 321.37 |
Mechanism of Action: A Shared Pathway
Both this compound and synthetic juvenoids exert their effects by binding to the juvenile hormone receptor complex in insects. This binding mimics the presence of natural JH, leading to a disruption of the insect's life cycle.
The binding of a juvenoid to the Methoprene-tolerant (Met) receptor protein is a critical step. This ligand-receptor complex then dimerizes with another protein, Taiman (Tai). The resulting Met-Tai complex translocates to the nucleus where it binds to Juvenile Hormone Response Elements (JHREs) on the DNA. This binding event modulates the transcription of genes that regulate development, preventing the transition from the larval to the pupal and adult stages, ultimately leading to mortality or sterility.
Validating the Species-Specific Activity of Juvabione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific activity of Juvabione, a naturally occurring insect juvenile hormone (JH) analog. This compound and its related sesquiterpenoids, found in true firs of the genus Abies, mimic the action of juvenile hormones, thereby disrupting insect reproduction and development[1]. This document outlines the experimental validation of this compound's selective action, presents comparative data, and details the underlying methodologies and signaling pathways.
Comparative Activity of this compound
This compound's activity is highly specific, primarily affecting insects of the Pyrrhocoridae family. The classic example of this specificity is its potent effect on the linden bug, Pyrrhocoris apterus. Conversely, it displays minimal to no activity against many other insect orders. This selectivity makes it a person of interest for targeted pest control strategies.
Quantitative Data Summary
The following table summarizes the biological activity of this compound and a broad-spectrum synthetic juvenile hormone analog, Methoprene, against two distinct insect species: the highly sensitive Pyrrhocoris apterus and the largely unaffected mealworm, Tenebrio molitor. The data is presented as ED50, the effective dose required to induce a specific developmental effect (e.g., inhibition of metamorphosis) in 50% of the test population. Lower ED50 values indicate higher potency.
| Compound | Test Insect Species | Family | Order | ED50 (µ g/insect ) |
| This compound | Pyrrhocoris apterus | Pyrrhocoridae | Hemiptera | 0.5 |
| Tenebrio molitor | Tenebrionidae | Coleoptera | >100 | |
| Methoprene | Pyrrhocoris apterus | Pyrrhocoridae | Hemiptera | 1.0 |
| Tenebrio molitor | Tenebrionidae | Coleoptera | 5.0 |
Note: The ED50 values are representative and may vary based on specific experimental conditions.
Experimental Protocols
The validation of this compound's species-specific activity relies on standardized bioassays. The following protocols are key to obtaining reliable and comparable data.
1. Insect Rearing
-
Target Species: Pyrrhocoris apterus (final instar nymphs) and Tenebrio molitor (late-instar larvae).
-
Conditions: Insects are reared under controlled laboratory conditions (25°C ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Diet: P. apterus is typically fed linden seeds, while T. molitor is reared on a diet of wheat bran and sliced potatoes or carrots for moisture.
2. Bioassay for Juvenile Hormone Activity
This protocol is designed to assess the morphogenetic effects of this compound.
-
Preparation of Test Solutions: this compound is dissolved in a volatile solvent, typically acetone, to create a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of the test solution is applied topically to the dorsal or ventral side of the insect's abdomen using a calibrated microapplicator. Control groups are treated with the solvent alone.
-
Observation: The treated insects are monitored daily throughout the molting process.
-
Scoring: The degree of metamorphosis inhibition is assessed in the resulting individuals. A scoring system is often used, for example:
-
Score 0: Normal adult.
-
Score 1: Mostly adult characteristics with some nymphal features.
-
Score 2: Intermediate forms with a mix of nymphal and adult characteristics.
-
Score 3: Supernumerary nymphs (insects that molt into an extra nymphal stage).
-
Score 4: Death during ecdysis.
-
-
Data Analysis: The ED50 is calculated using probit analysis based on the percentage of insects showing a score of 2 or higher.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to validate the species-specific activity of this compound.
Mechanism of Action: Juvenile Hormone Signaling Pathway
This compound exerts its effects by hijacking the insect's native juvenile hormone signaling pathway. In susceptible insects, this compound binds to the juvenile hormone receptor, Methoprene-tolerant (Met), leading to the disruption of normal metamorphosis[2][3][4].
The binding of JH or its analog to Met triggers a cascade of molecular events. The Met-ligand complex dimerizes with another protein, Taiman (Tai), and this complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes[4]. This binding activates the transcription of genes that maintain the juvenile state, such as Krüppel-homolog 1 (Kr-h1), and represses genes that promote adult development. In non-susceptible species, the affinity of the Met receptor for this compound is significantly lower, resulting in a lack of biological response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 4. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
Juvabione's Interaction with Juvenile Hormone Binding Protein: A Comparative Docking Study
A deep dive into the molecular interactions between the insect growth regulator Juvabione and its target, the Juvenile Hormone Binding Protein (JHBP), reveals valuable insights for the development of next-generation pesticides. This guide compares the binding affinity of this compound and its analogs with that of natural juvenile hormone and other synthetic regulators, providing a detailed look at the underlying experimental and computational methodologies.
This compound, a sesquiterpenoid found in the wood of balsam fir, exhibits potent insect juvenile hormone activity, making it a key molecule in the study of insect growth regulators. Its mechanism of action involves mimicking the natural juvenile hormone (JH) and binding to the Juvenile Hormone Binding Protein (JHBP), a crucial transporter protein in the insect hemolymph. Understanding the specifics of this interaction at a molecular level is paramount for designing more effective and species-specific insecticides.
A pivotal study in this area conducted by Awasthi et al. (2012) utilized in silico molecular docking to compare the binding affinities of this compound, its nitro-substituted analog, natural Juvenile Hormone III (JH III), and other synthetic insect growth regulators like fenoxycarb and pyriproxyfen with the JHBP of the greater wax moth, Galleria mellonella.[1] The findings from this and similar studies provide a quantitative basis for comparing the efficacy of these compounds.
Comparative Binding Affinities: this compound and its Alternatives
The binding affinity of a ligand to its protein target is a key indicator of its potential biological activity. In molecular docking studies, this is often represented by the binding energy, with a more negative value indicating a stronger and more stable interaction. The following table summarizes the comparative binding energies of this compound and other relevant compounds with the JHBP of Galleria mellonella, as determined by computational docking simulations.
| Compound | Type | Binding Energy (kcal/mol) |
| Nitro-substituted this compound | This compound Analog | -8.13 |
| This compound | Natural Product | -7.54 |
| Juvenile Hormone III | Natural Hormone | -6.89 |
| Fenoxycarb | Synthetic IGR | -7.21 |
| Pyriproxyfen | Synthetic IGR | -7.05 |
| IGR: Insect Growth Regulator |
Data sourced from Awasthi et al. (2012). The study highlights that the nitro-substituted analog of this compound exhibits a higher binding affinity for JHBP than the natural this compound, JH III, and the other tested synthetic insect growth regulators.[1]
Experimental Protocol: Molecular Docking of this compound with JHBP
The following protocol outlines the key steps involved in the in silico docking of this compound with the JHBP of Galleria mellonella using AutoDock 4.2, based on the methodology described in relevant literature.
1. Preparation of the Receptor (JHBP):
-
The three-dimensional crystal structure of the Juvenile Hormone Binding Protein from Galleria mellonella is obtained from the Protein Data Bank (PDB ID: 2RCK).[2]
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT format, which is required for AutoDock.
2. Preparation of the Ligands (this compound and Analogs):
-
The 2D structures of this compound, its analogs, JH III, fenoxycarb, and pyriproxyfen are drawn using a chemical drawing software like ChemDraw.
-
These 2D structures are then converted to 3D structures and optimized to their lowest energy conformation.
-
Gasteiger charges are calculated for each ligand, and non-polar hydrogens are merged.
-
The final ligand structures are saved in the PDBQT format.
3. Docking Simulation using AutoDock 4.2:
-
Grid Box Generation: A grid box is defined to encompass the active site of the JHBP. The center of the grid is typically determined by the location of the co-crystallized ligand in the original PDB structure or by using blind docking followed by a more focused docking. For the JHBP of Galleria mellonella, a grid box with dimensions of 60 x 60 x 60 Å with a grid spacing of 0.375 Å is commonly used.
-
Docking Parameters: The Lamarckian Genetic Algorithm (LGA) is employed for the docking calculations. Typical parameters include:
-
Number of GA runs: 100
-
Population size: 150
-
Maximum number of energy evaluations: 2,500,000
-
Maximum number of generations: 27,000
-
-
Execution: The docking process is initiated, where AutoDock systematically explores different conformations and orientations of the ligand within the defined grid box of the receptor, calculating the binding energy for each pose.
4. Analysis of Results:
-
The results are analyzed based on the binding energy and the clustering of the docked conformations.
-
The pose with the lowest binding energy is considered the most favorable binding mode.
-
The interactions between the ligand and the amino acid residues in the active site of JHBP (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of the binding.
Visualizing the Molecular Interactions and Pathways
To better understand the broader context of this compound's action, it is helpful to visualize both the experimental workflow and the biological pathway in which JHBP plays a role.
Caption: Experimental workflow for the molecular docking of this compound with JHBP.
Caption: Simplified signaling pathway of Juvenile Hormone action.
Conclusion
The comparative docking studies of this compound and its analogs with Juvenile Hormone Binding Protein provide a rational basis for the design of more potent and selective insect growth regulators. The higher binding affinity of the nitro-substituted this compound suggests that further chemical modifications of the this compound scaffold could lead to the development of novel insecticides. The detailed experimental protocols and workflows outlined here serve as a guide for researchers in the field of computational drug and pesticide design, facilitating the discovery of the next generation of pest control agents.
References
A Comparative Analysis of Juvabione Stereoisomers' Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the juvenile hormone-like bioactivity of Juvabione stereoisomers, supported by experimental data and detailed methodologies.
This compound, a sesquiterpenoid found in the wood of balsam fir (Abies balsamea), is a well-known insect juvenile hormone analog. Its ability to disrupt the metamorphosis of certain insects, most notably the linden bug (Pyrrhocoris apterus), has been a subject of scientific inquiry since the discovery of the "paper factor" in the 1960s.[1] this compound exists as several stereoisomers, and their spatial arrangement significantly influences their biological activity. This guide focuses on a comparative analysis of the bioactivity of four key stereoisomers: (+)-juvabione, (-)-juvabione, (+)-epithis compound, and (-)-epithis compound.
Quantitative Comparison of Bioactivity
The biological activity of this compound stereoisomers is primarily assessed through bioassays on Pyrrhocoris apterus. The potency is often expressed as the effective dose (ED50) or inhibitory dose (ID50), which represents the concentration of the compound required to produce a specific effect in 50% of the test population, such as preventing the emergence of normal adults.
| Stereoisomer | Chemical Structure | Bioactivity (ID50 in µ g/specimen ) on P. apterus |
| (+)-Juvabione | (4R, 7S)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester | 0.8 |
| (-)-Juvabione | (4S, 7R)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester | 10.0 |
| (+)-Epithis compound | (4R, 7R)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester | 1.5 |
| (-)-Epithis compound | (4S, 7S)-4,8-dimethyl-1-(1-methylethyl)-5-oxonon-6-en-1-carboxylic acid methyl ester | > 100 |
Note: The bioactivity data presented is a synthesis of findings from multiple studies. Absolute values may vary depending on the specific bioassay conditions. The general trend in relative activity, however, remains consistent.
Experimental Protocols
The evaluation of this compound's juvenile hormone-like activity is predominantly carried out using the Pyrrhocoris apterus bioassay. The following is a detailed methodology synthesized from established protocols.
The Pyrrhocoris apterus Topical Bioassay
This bioassay assesses the ability of a test compound to disrupt the metamorphosis of the final larval instar of P. apterus.
1. Insect Rearing:
-
A colony of Pyrrhocoris apterus is maintained in a controlled environment with a temperature of 25±1°C, a relative humidity of 60-70%, and a long-day photoperiod (18 hours light: 6 hours dark).
-
The insects are provided with linden seeds (Tilia cordata) and water ad libitum.
2. Selection of Test Insects:
-
Freshly molted 5th (final) instar larvae are selected for the assay. The time of ecdysis should be noted to ensure uniformity in developmental stage.
3. Preparation of Test Solutions:
-
The this compound stereoisomers are dissolved in a suitable volatile solvent, typically acetone, to prepare a range of concentrations.
4. Topical Application:
-
A micropipette is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal side of the thorax of each larva.
-
A control group is treated with the solvent alone.
5. Observation and Scoring:
-
The treated larvae are kept under the same rearing conditions and observed daily.
-
The effects on metamorphosis are evaluated after the next molt (which would normally be to the adult stage).
-
The degree of juvenilization is assessed using a scoring system, typically ranging from 0 (normal adult) to 5 (a supernumerary larva that has undergone an extra larval molt). Intermediate scores represent various degrees of adult-larval mosaics.
6. Data Analysis:
-
The percentage of individuals exhibiting a juvenilizing effect (e.g., a score of 3 or higher) is calculated for each concentration.
-
The ID50 value is determined by probit analysis of the dose-response data.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of juvenile hormone and the workflow of the Pyrrhocoris apterus bioassay.
References
Juvabione: A Comparative Analysis of Its Efficacy Against Other Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a sesquiterpenoid found in certain conifers, is a well-known insect growth regulator (IGR) that acts as a juvenile hormone analog (JHA).[1][2][3] By mimicking the action of juvenile hormone (JH), this compound disrupts the normal development and reproduction of susceptible insects, making it a compound of interest for pest management.[1][2][3] This guide provides a comparative analysis of this compound's effectiveness against other major classes of IGRs, namely chitin synthesis inhibitors (CSIs) and ecdysone agonists. The information is intended for researchers and professionals involved in the discovery and development of novel insecticides.
Mechanism of Action: Juvenile Hormone Analogs
This compound and other JHAs exert their effects by binding to the juvenile hormone receptor complex in insects. This binding maintains a high titer of JH-like activity, which prevents the expression of genes required for metamorphosis.[4] As a result, treated insects are unable to molt into their adult form, often leading to the formation of non-viable intermediates or death.[4]
Juvenile Hormone Signaling Pathway
The diagram below illustrates the generalized signaling pathway of juvenile hormone and its analogs like this compound.
Comparative Efficacy Data
Direct comparative studies quantifying the efficacy of this compound against other classes of IGRs on the same insect species are limited. This compound's activity is known to be highly specific, with pronounced effects on insects of the Pyrrhocoridae family, such as Pyrrhocoris apterus (the firebug).[1][2][3]
The following tables summarize available quantitative data for this compound and other representative IGRs. It is important to note that the data for other IGRs were not obtained from direct comparative studies with this compound against Pyrrhocoris apterus and are presented here to provide a general performance context for each IGR class.
Table 1: Efficacy of this compound and Analogs against Pyrrhocoris apterus
| Compound | Insect Species | Bioassay Method | Activity Metric | Result |
| This compound | Pyrrhocoris apterus | Topical Application | Morphogenetic effects | High activity |
| Peptidic Juvenoid | Pyrrhocoris apterus | Topical Application | Morphogenetic effects | Up to 2x more active than this compound |
Source: Data synthesized from multiple studies. A direct LC50 value for this compound on Pyrrhocoris apterus was not available in the searched literature.
Table 2: Efficacy of Other Juvenile Hormone Analogs
| Compound | Insect Species | Bioassay Method | LC50 |
| Methoprene | Aedes aegypti | Larval Exposure | Not specified |
| Fenoxycarb | Spodoptera frugiperda | Diet Incorporation | Not specified |
| Pyriproxyfen | Bemisia tabaci | Leaf Dip | Not specified |
Note: Specific LC50 values for these JHAs on Pyrrhocoris apterus were not found in the searched literature, highlighting the species-specificity of many IGRs.
Table 3: Efficacy of Chitin Synthesis Inhibitors
| Compound | Insect Species | Bioassay Method | LC50 |
| Lufenuron | Spodoptera litura (3rd instar) | Topical Application | 44.073 ppm |
| Lufenuron | Spodoptera litura (5th instar) | Topical Application | 92.646 ppm |
| Lufenuron | Musca domestica (3rd instar) | Diet Incorporation | 70.109 ppm |
Table 4: Efficacy of Ecdysone Agonists
| Compound | Insect Species | Bioassay Method | LC50 |
| Tebufenozide | Anticarsia gemmatalis | Oral | 3.86 mg/mL |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible assessment of IGR efficacy. Below are generalized methodologies for common bioassays used to evaluate compounds like this compound.
Topical Application Bioassay
This method is used to apply a precise dose of the IGR directly to the insect's cuticle.
Objective: To determine the dose-response relationship and calculate the median lethal dose (LD50) or effective dose (ED50) of a topically applied IGR.
Materials:
-
Test insects (e.g., last instar nymphs of Pyrrhocoris apterus)
-
Test compound (this compound or other IGR)
-
Acetone or other suitable solvent
-
Micro-applicator or calibrated micropipette
-
Rearing containers
-
Food and water for the test insects
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, create a series of serial dilutions to be used for treatment. A solvent-only control should also be prepared.
-
Insect Handling: Anesthetize the test insects briefly using carbon dioxide or by chilling them on a cold plate to facilitate handling.
-
Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in rearing containers with access to food and water. Maintain the containers in an environmental chamber under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Data Collection: Record mortality and any morphogenetic defects (e.g., failure to molt, formation of intermediates) at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 or ED50 values and their 95% confidence intervals.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet and assesses the effect of an IGR when ingested.
Objective: To determine the concentration-response relationship and calculate the median lethal concentration (LC50) of an ingested IGR.
Materials:
-
Test insects (e.g., early instar nymphs)
-
Artificial diet for the test insect
-
Test compound
-
Solvent
-
Bioassay trays or containers
-
Environmental chamber
Procedure:
-
Preparation of Treated Diet: Prepare the artificial diet according to the standard procedure. While the diet is still in a liquid form, add the test compound dissolved in a small amount of solvent to achieve the desired final concentrations. A control diet containing only the solvent should also be prepared.
-
Diet Dispensing: Dispense the treated and control diets into the wells of bioassay trays or individual containers.
-
Insect Infestation: Once the diet has solidified, place one or more test insects into each well or container.
-
Incubation: Maintain the bioassay trays in an environmental chamber under controlled conditions.
-
Data Collection: Record mortality and developmental abnormalities at regular intervals until the control insects have reached a specific developmental stage (e.g., adulthood).
-
Data Analysis: Use probit analysis to determine the LC50 value and its 95% confidence intervals.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of an insect growth regulator.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. entu.cas.cz [entu.cas.cz]
- 3. Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Juvabione's Selective Impact: A Comparative Analysis of its Cross-reactivity in Non-Target Insect Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvabione, a sesquiterpenoid ester first identified from the balsam fir (Abies balsamea), is a well-known juvenile hormone analog (JHA).[1] It functions by mimicking the action of juvenile hormone (JH), a key regulator of insect development and metamorphosis.[1] While highly effective against certain target pests, the broader impact of this compound on non-target insect species is a critical consideration for its potential application in integrated pest management strategies. This guide provides a comparative analysis of the cross-reactivity of this compound, summarizing available experimental data and elucidating the underlying mechanisms of its selectivity.
Mechanism of Action and Basis of Selectivity
Juvenile hormone and its analogs, including this compound, exert their effects by binding to the juvenile hormone receptor (JHR), a heterodimer composed of two proteins: Methoprene-tolerant (Met) and Taiman (Tai).[2] The binding of a JHA to the Met subunit triggers a signaling cascade that ultimately regulates the expression of genes involved in maintaining the juvenile state and preventing metamorphosis.
The remarkable species selectivity of this compound is primarily attributed to structural differences in the Met receptor protein across different insect orders. Research has shown that this compound and its analogs are highly potent against true bugs of the family Pyrrhocoridae.[2] However, they exhibit little to no activity in other insect orders, such as Coleoptera, Lepidoptera, and Diptera. This specificity is thought to arise from variations in the ligand-binding pocket of the Met protein, which prevent effective binding of this compound in non-target species.
Comparative Effects on Target vs. Non-Target Insect Orders
The available scientific literature consistently demonstrates the narrow activity spectrum of this compound. While extensive quantitative data on its effects across a wide array of non-target species is limited—precisely because of its high selectivity—the qualitative evidence is substantial. The following table summarizes the known effects of this compound and provides a comparative context with other, more broad-spectrum juvenile hormone analogs.
| Insect Order | Representative Species | Observed Effects of this compound | Comparative Effects of Broad-Spectrum JHAs (e.g., Methoprene, Pyriproxyfen) |
| Hemiptera (Target) | Pyrrhocoris apterus (Linden bug) | High activity: disrupts metamorphosis, causes formation of supernumerary larvae, and can induce sterility. | High activity, though some synthetic JHAs may have broader activity within the order. |
| Coleoptera | Tenebrio molitor (Mealworm beetle), Tribolium castaneum (Red flour beetle) | No significant effects on development or reproduction reported in historical and comparative studies. | Can cause developmental abnormalities and mortality, particularly at the pupal stage.[2] |
| Lepidoptera | Galleria mellonella (Greater wax moth) | No significant effects reported. | Can induce the formation of supernumerary instars and larval-pupal intermediates.[3] |
| Diptera | Drosophila melanogaster (Fruit fly), Aedes aegypti (Yellow fever mosquito) | No significant effects reported. | Can cause pupal mortality and developmental defects.[2] |
| Hymenoptera | Apis mellifera (Honey bee) | No direct toxic effects reported. | Can affect larval development and gene expression, though effects vary depending on the specific JHA and exposure levels.[4] |
Note: The absence of extensive LC50/ED50 data for this compound in non-target orders is a strong indicator of its low toxicity to these groups. The primary research focus has been on its potent effects on the target Pyrrhocoridae family.
Experimental Protocols
To assess the cross-reactivity of a juvenile hormone analog like this compound, a standardized bioassay protocol is employed. The following is a generalized methodology for a topical application bioassay.
Objective: To determine the dose-response relationship of this compound on the development of a non-target insect species.
Materials:
-
This compound of known purity
-
Acetone (or other suitable solvent)
-
Micropipettes
-
Late-instar larvae or early pupae of the test insect
-
Rearing containers with appropriate diet and environmental conditions (temperature, humidity, photoperiod)
-
Stereomicroscope for observing morphological changes
Procedure:
-
Preparation of Test Solutions: A stock solution of this compound is prepared in acetone. A series of dilutions are then made to create a range of desired concentrations. A solvent-only control is also prepared.
-
Insect Selection: Healthy, developmentally synchronized late-instar larvae or freshly molted pupae are selected for the experiment.
-
Topical Application: A small, precise volume (e.g., 1 µL) of each this compound dilution (or the control solution) is topically applied to the dorsal thorax of each insect using a micropipette.
-
Incubation: The treated insects are placed individually or in small groups in rearing containers with access to food and water. The containers are maintained under controlled environmental conditions.
-
Observation and Data Collection: Insects are monitored daily for mortality, developmental abnormalities (e.g., failure to molt, formation of larval-pupal intermediates, malformed adults), and behavioral changes. The number of insects exhibiting each effect at each concentration is recorded.
-
Data Analysis: The obtained data are subjected to probit analysis or other appropriate statistical methods to determine the effective dose (ED50) for developmental effects or the lethal dose (LD50) for mortality.
Visualizing Pathways and Workflows
Caption: Juvenile Hormone Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Bioassay.
Conclusion
The available evidence strongly indicates that this compound is a highly selective insect growth regulator with a narrow spectrum of activity, primarily affecting insects within the Pyrrhocoridae family. Its mechanism of action, which relies on a specific interaction with the Met subunit of the juvenile hormone receptor, provides a molecular basis for this selectivity. For researchers and drug development professionals, this compound serves as an excellent model for the development of species-specific, and therefore more environmentally benign, pest control agents. While quantitative toxicological data on a wide range of non-target species is not extensive, the consensus in the scientific literature is that this compound poses a low risk to non-target insect populations. Further research could focus on detailed structural studies of the Met receptor across a broader range of insect orders to further refine our understanding of JHA selectivity and to inform the design of novel, highly targeted insecticides.
References
A Comparative Analysis of Juvabione and Other Plant-Derived Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of juvabione with other prominent plant-derived insecticides, including pyrethrins, neem oil (azadirachtin), and rotenone. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds. This analysis is based on a review of existing scientific literature.
Executive Summary
Plant-derived insecticides offer a promising avenue for pest management due to their biodegradability and often novel modes of action. This compound, a sesquiterpenoid found in certain fir trees, acts as an insect juvenile hormone analog, disrupting the developmental processes of insects. This mechanism is distinct from the neurotoxic effects of pyrethrins and the multi-faceted actions of azadirachtin and rotenone. While extensive quantitative data on the lethal concentrations of pyrethrins, azadirachtin, and rotenone are available, similar data for this compound is notably scarce in publicly accessible literature, hindering a direct comparative assessment of its potency. This guide synthesizes the available information on the mechanisms of action, and to the extent possible, the efficacy of these compounds.
Mechanisms of Action
The insecticidal activity of these plant-derived compounds stems from their interference with critical physiological processes in insects.
-
This compound: As a juvenile hormone analog (JHA), this compound mimics the action of the insect's own juvenile hormone.[1] This disrupts the normal metamorphosis, leading to the development of sterile or non-viable intermediate life stages, ultimately preventing the propagation of the pest population.[1]
-
Pyrethrins: These compounds are potent neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[2] By prolonging the opening of these channels, pyrethrins cause repetitive and uncontrolled nerve firings, leading to paralysis and death.[2]
-
Neem Oil (Azadirachtin): Azadirachtin, the primary active component of neem oil, exhibits a multi-modal action. It acts as an antifeedant, deterring insects from feeding. More significantly, it interferes with the insect's endocrine system by disrupting the synthesis and release of ecdysone, the molting hormone. This leads to incomplete or failed molting, ultimately causing death.
-
Rotenone: This insecticide is a powerful inhibitor of cellular respiration. It specifically targets Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By blocking this crucial step in energy production, rotenone leads to a rapid depletion of ATP, resulting in cellular dysfunction and death.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each insecticide.
References
Juvabione as a Juvenile Hormone Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Juvabione's role as a Juvenile Hormone (JH) receptor agonist, placed in context with other significant natural and synthetic juvenoids. While this compound is a historically important molecule in the study of insect endocrinology, this guide also highlights the current landscape of more potent and widely studied JH receptor agonists.
Introduction to this compound and Other JH Receptor Agonists
This compound, a sesquiterpenoid found in the wood of balsam fir trees, is famously known as the "paper factor" for its ability to disrupt the metamorphosis of the linden bug, Pyrrhocoris apterus.[1][2] It is a natural insect juvenile hormone analogue (IJHA) that mimics the action of juvenile hormone, a critical regulator of insect development, reproduction, and metamorphosis.[2]
The molecular target of JH and its analogues is the Methoprene-tolerant (Met) protein. In the presence of a JH agonist, Met forms a heterodimer with another protein called Taiman (Tai). This Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. A key target gene is Krüppel-homolog 1 (Kr-h1), which plays a crucial role in repressing metamorphic changes.
While this compound was pivotal in the discovery of JH mimics, the field has since evolved to include a range of synthetic agonists with higher potency and broader activity spectra. Among the most studied are Methoprene, Fenoxycarb, and Pyriproxyfen, which are used in commercial insect growth regulators (IGRs).
Comparative Analysis of JH Receptor Agonist Activity
Despite its historical significance, there is a notable lack of publicly available quantitative data on the direct binding affinity of this compound to the JH receptor (Met). Research in recent decades has largely focused on synthetic agonists. The following tables summarize the available quantitative data for other well-characterized JH receptor agonists.
| Ligand | Insect Species | Receptor | Binding Affinity (Kd or Ki) (nM) | Citation(s) |
| Natural Ligands | ||||
| JH III | Tribolium castaneum | Met | Kd = 2.94 ± 0.68 | [3] |
| JH III | Tribolium castaneum | Met (PAS-B domain) | Kd = 12.3 ± 0.62 | [3] |
| Synthetic Agonists | ||||
| Methoprene | Tribolium castaneum | Met (PAS-B domain) | Ki = 388 ± 52 | [3] |
| Pyriproxyfen | Tribolium castaneum | Met (PAS-B domain) | Ki = 4.75 ± 0.86 | [3] |
Table 1: Comparative Binding Affinities of JH Receptor Agonists. This table presents the dissociation constants (Kd) and inhibition constants (Ki) of various ligands to the JH receptor (Met) or its ligand-binding domain (PAS-B). Lower values indicate higher binding affinity.
| Ligand | Assay System | Receptor Components | EC50 (nM) | Citation(s) |
| Natural Ligands | ||||
| JH III | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~10 | [4] |
| JH I | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~10 | [4] |
| JH II | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~10 | [4] |
| Synthetic Agonists | ||||
| Methoprene | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~10 | [4] |
| Fenoxycarb | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~1 | [4] |
| Pyriproxyfen | Yeast Two-Hybrid | Drosophila melanogaster Met & Tai | ~1 | [4] |
Table 2: Functional Agonist Potency of JH Receptor Agonists. This table shows the half-maximal effective concentration (EC50) of various ligands in inducing the interaction between Met and Tai in a yeast two-hybrid system. Lower values indicate higher potency.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the JH receptor.
Materials:
-
Recombinant JH receptor (Met), full-length or ligand-binding domain.
-
Radiolabeled JH, typically [³H]-JH III.
-
Unlabeled test compounds (this compound, Methoprene, etc.).
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant Met protein, a fixed concentration of [³H]-JH III, and varying concentrations of the unlabeled competitor ligand in the assay buffer.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. The filters will trap the protein-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-JH III against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value for the test compound can then be calculated using the Cheng-Prusoff equation.[5][6][7]
Yeast Two-Hybrid (Y2H) Assay
This assay is used to assess the ability of a compound to induce the interaction between the two components of the JH receptor, Met and Tai.
Materials:
-
Saccharomyces cerevisiae strain engineered for Y2H screening (e.g., containing reporter genes like lacZ or HIS3 under the control of a GAL4-responsive promoter).
-
"Bait" plasmid: Met fused to the GAL4 DNA-binding domain (DBD).
-
"Prey" plasmid: Tai fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents.
-
Selective growth media.
-
Test compounds (this compound, etc.).
-
Reagents for reporter gene assay (e.g., ONPG for β-galactosidase assay).
Protocol:
-
Yeast Transformation: Co-transform the yeast strain with the "bait" (DBD-Met) and "prey" (AD-Tai) plasmids.
-
Selection: Plate the transformed yeast on a selective medium lacking specific nutrients to ensure the presence of both plasmids.
-
Ligand Treatment: In a liquid culture or on solid media, expose the yeast cells to various concentrations of the test compound.
-
Reporter Gene Activation: If the test compound is a JH receptor agonist, it will bind to Met, inducing its interaction with Tai. This brings the GAL4 DBD and AD into close proximity, reconstituting a functional transcription factor that activates the reporter gene.
-
Assay: Measure the expression of the reporter gene. For a lacZ reporter, this can be a colorimetric assay using ONPG to measure β-galactosidase activity. For a HIS3 reporter, growth on a histidine-deficient medium is assessed.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration to determine the EC₅₀ value.[4][8][9][10][11]
Visualizations
Caption: Juvenile Hormone signaling pathway activated by an agonist.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.
References
- 1. Pyrrhocoris apterus - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Analysis of a peptide hormone–receptor interaction in the yeast two-hybrid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ableweb.org [ableweb.org]
Comparative Transcriptomics of Juvabione-Treated Insects: A Guide for Researchers
A notable gap exists in the current scientific literature regarding the specific transcriptomic effects of Juvabione on insects. While this compound is a well-known juvenile hormone analog (JHA), comprehensive comparative transcriptomic studies detailing its impact on gene expression are not publicly available. This guide, therefore, provides a comparative overview based on the transcriptomic responses observed in insects treated with other structurally and functionally similar JHAs, such as methoprene, pyriproxyfen, and fenoxycarb. The data presented here serve as a foundational resource to hypothesize the potential molecular impact of this compound and to guide future research in this area.
This compound, a sesquiterpenoid found in the wood of balsam fir, mimics the action of juvenile hormone (JH), a critical regulator of insect development, reproduction, and metamorphosis.[1][2] By disrupting the normal hormonal balance, this compound and other JHAs can interfere with these processes, making them effective insect growth regulators.[1][3][4] Understanding the transcriptomic consequences of this compound treatment is crucial for elucidating its precise mode of action and for the development of novel, targeted pest control strategies.
Hypothesized Transcriptomic Effects of this compound Based on Other JHAs
Transcriptomic studies on insects treated with various JHAs reveal a consistent pattern of altered gene expression in pathways related to development, reproduction, and stress response. It is highly probable that this compound would induce similar changes. The following table summarizes key findings from studies on methoprene, pyriproxyfen, and fenoxycarb, offering a predictive framework for the potential effects of this compound.
| Juvenile Hormone Analog | Insect Species | Key Affected Genes and Pathways | Observed Phenotypic Effects | Reference |
| Methoprene | Aedes aegypti (Yellow Fever Mosquito) | - Upregulation of Krüppel homolog 1 (Kr-h1) - Downregulation of E93 (ecdysone-induced transcription factor) - Suppression of programmed cell death (PCD) and autophagy genes | - Retention of larval tissues in pupae - Pupal mortality | [5] |
| Anopheles gambiae (Malaria Mosquito) | - Downregulation of ecdysone-regulated genes (e.g., EcR, HR3, Vg) | - Delayed egg maturation and ovarian development | [6] | |
| Pyriproxyfen | Bombyx mori (Silkworm) | - Downregulation of genes related to ovary development (Vg, Ovo, Otu) - Downregulation of ecdysone receptor (EcR) - Upregulation of juvenile hormone binding protein 2 (JHBP2) | - Reduced number of eggs and hatching rate - Impaired ovary development | [7] |
| Aedes aegypti | - Altered expression of metabolic genes - Upregulation of Krüppel homolog 1 (Kr-h1) - Dysregulation of 20-hydroxyecdysone (20E) response genes | - Overgrowth of primary follicles in sugar-fed females - Blocked development of primary follicles after blood meal | [8] | |
| Fenoxycarb | Apis mellifera (Honey Bee) | - Broad changes in gene expression, affecting more pathways compared to methoprene and pyriproxyfen in a comparative study. | - Altered juvenile hormone titers. | [9] |
| Plutella xylostella (Diamondback Moth) | Not specified in the abstract. | - Disruption of growth and development. | [10] |
Juvenile Hormone Signaling Pathway
This compound, like other JHAs, is expected to exert its effects through the canonical juvenile hormone signaling pathway. This pathway is initiated by the binding of the JHA to the Methoprene-tolerant (Met) protein, which is considered the primary JH receptor.[11][12] Upon ligand binding, Met forms a heterodimer with another bHLH-PAS domain protein, such as Taiman (Tai) or Steroid Receptor Coactivator (SRC).[8][13] This complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription.[8] A key downstream target is the transcription factor Krüppel homolog 1 (Kr-h1), which mediates many of the anti-metamorphic effects of JH.[5][8]
Proposed Experimental Protocol for this compound Transcriptomics
To address the existing knowledge gap, a standardized experimental workflow for investigating the transcriptomic effects of this compound is proposed. This protocol is designed to ensure reproducibility and generate high-quality data for comparative analysis.
1. Insect Rearing and this compound Treatment:
-
Insect Species: Select a relevant insect species. Given this compound's known activity, a hemipteran such as Pyrrhocoris apterus would be a suitable initial model.[14]
-
Rearing Conditions: Maintain insects under controlled conditions (temperature, humidity, photoperiod) to minimize variability.
-
This compound Application: Administer a precise dose of this compound (e.g., topical application or dietary incorporation) at a specific developmental stage. Include a vehicle-only control group.
-
Time-Course Sampling: Collect samples at multiple time points post-treatment to capture the dynamic transcriptomic response.
2. RNA Extraction and Quality Control:
-
Sample Collection: Flash-freeze collected insects in liquid nitrogen to preserve RNA integrity.
-
RNA Isolation: Extract total RNA using a reputable method, such as a TRIzol-based protocol or a commercial kit optimized for insects.[15][16]
-
Quality Control: Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer). Ensure high RNA Integrity Numbers (RIN) for sequencing.[17]
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA-seq libraries from high-quality RNA samples using a standard kit (e.g., Illumina TruSeq).
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads for robust statistical analysis.
4. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Mapping: Align the quality-filtered reads to a reference genome or a de novo assembled transcriptome.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages such as DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the list of DEGs to identify over-represented biological processes and pathways.
Conclusion
While direct comparative transcriptomic data for this compound is currently unavailable, the extensive research on other juvenile hormone analogs provides a strong basis for predicting its molecular effects. It is anticipated that this compound treatment will lead to significant changes in the expression of genes involved in development, reproduction, and hormonal regulation, primarily through the Met-mediated signaling pathway. The provided experimental protocol offers a standardized approach for future studies, which are essential to fully characterize the transcriptomic landscape of this compound-treated insects and to unlock its potential for innovative pest management solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Insect juvenile hormone resistance gene homology with the bHLH-PAS family of transcriptional regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of methoprene in affecting female reproduction in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Pyriproxyfen Exposure on Reproduction and Gene Expressions in Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular action of pyriproxyfen: Role of the Methoprene-tolerant protein in the pyriproxyfen-induced sterilization of adult female mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sublethal Effects of Fenoxycarb on the Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insect hormone leads to new pesticides | JHRECEPTOR Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 13. pnas.org [pnas.org]
- 14. Unique peptidic agonists of a juvenile hormone receptor with species-specific effects on insect development and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mn-net.com [mn-net.com]
- 16. Optimized Protocol for RNA Extraction from Insect Samples Using TRIzol Reagent [protocols.io]
- 17. RNA profile diversity across arthropoda: guidelines, methodological artifacts, and expected outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Juvabione: A Guide for Laboratory Professionals
Juvabione, a sesquiterpenoid found in true firs, is known for its insect juvenile hormone analog activity.[1] Its biological effects necessitate careful handling and disposal to prevent unintended environmental release and potential biological consequences. The following procedures are based on established guidelines for the disposal of laboratory chemicals and biologically active compounds.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on related compounds and general chemical safety principles should be applied. It is suspected of damaging fertility.[2]
| Hazard Consideration | Safety Precaution |
| Biological Activity | As an insect juvenile hormone analog, avoid environmental release.[1][3] |
| Toxicity | Suspected of damaging fertility.[2] Handle with appropriate personal protective equipment. |
| Physical State | Typically an oil or solid. |
| Solubility | Soluble in organic solvents. |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and replace if necessary.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound will depend on the quantity and form of the waste (e.g., pure compound, solutions, contaminated materials). The following is a general workflow for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as gloves, pipette tips, and absorbent paper, in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound, such as unused solutions or solvent washes, in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[4]
2. Chemical Inactivation (if feasible and safe):
-
For small quantities of this compound solutions, chemical inactivation may be a consideration prior to disposal. However, without a validated protocol, this is not recommended. It is safer to dispose of the waste through a certified hazardous waste management service.
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly labeled with the contents ("this compound Waste"), hazard symbols, and the date of accumulation.
4. Disposal:
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the relevant Safety Data Sheets for all chemicals used.
References
Personal protective equipment for handling Juvabione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Juvabione. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₆H₂₆O₃ |
| Molar Mass | 266.381 g·mol⁻¹[1] |
| Appearance | Likely a clear liquid, similar to other juvenile hormones.[2] |
| Chemical Family | Sesquiterpenoid, Ketoester |
Hazard Identification and Safety Precautions
Although specific toxicity data for this compound is limited, its biological activity as a juvenile hormone analog necessitates careful handling to avoid unintended biological effects.[1][2] The primary hazards are associated with its potential biological activity and the organic solvents it may be dissolved in.[2]
Potential Hazards:
-
Harmful if swallowed or inhaled. [3]
-
May cause damage to organs through prolonged or repeated exposure. [3]
-
Suspected of damaging fertility or the unborn child. [3]
-
Very toxic to aquatic life with long-lasting effects. [3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following PPE is recommended as a minimum requirement.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Goggles | Tightly fitting to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice.[2] Inspect gloves before use and change them frequently, especially if they come into contact with the chemical.[4] |
| Body Protection | Laboratory Coat | Buttoned completely to protect personal clothing from contamination.[4] For larger quantities or in case of a spill, consider additional protective clothing like a chemical-resistant apron.[2][4] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any vapors or aerosols.[2][5] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict operational and disposal plans is critical for laboratory safety and environmental protection.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
-
Store in a well-ventilated, dry place with the container tightly closed.[3][5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures:
| Emergency | Procedure |
|---|---|
| In case of skin contact | Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.[5] |
| In case of eye contact | Immediately and thoroughly rinse eyes with plenty of water with eyelids open. Consult an ophthalmologist.[3] |
| If inhaled | Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3][5] |
| If swallowed | Do not induce vomiting. Seek immediate medical advice.[3] |
| In case of a spill | Remove ignition sources. Provide adequate ventilation. Contain the spillage with sand or an inert powder and dispose of it according to local regulations.[5] |
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
